molecular formula C8H13ClN2O B1449107 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride CAS No. 1797701-65-5

3-(Propan-2-yloxy)pyridin-2-amine hydrochloride

Cat. No.: B1449107
CAS No.: 1797701-65-5
M. Wt: 188.65 g/mol
InChI Key: ILBUMEUPTPHQHE-UHFFFAOYSA-N
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Description

3-(Propan-2-yloxy)pyridin-2-amine hydrochloride is a chemical compound with the CAS Number 1797701-65-5 and a molecular formula of C8H13ClN2O . It has a molecular weight of 188.65 g/mol . This compound is a pyridine derivative, specifically a 2-aminopyridine with an isopropoxy substituent at the 3-position, supplied as its hydrochloride salt. The compound is provided for research and development purposes. Pyridine derivatives and related heterocyclic structures are of significant interest in medicinal chemistry and drug discovery . For instance, structurally complex natural products with linear oligoarylamide structures, which incorporate heterocyclic amino acids, have shown potent activity against Gram-negative and Gram-positive bacteria by uniquely targeting bacterial gyrase and topoisomerase IV . This highlights the value of such aromatic and heteroaromatic building blocks in the synthesis and optimization of novel antibacterial agents and other bioactive molecules. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3-propan-2-yloxypyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-6(2)11-7-4-3-5-10-8(7)9;/h3-6H,1-2H3,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBUMEUPTPHQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797701-65-5
Record name 3-(propan-2-yloxy)pyridin-2-amine hydrochloride
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Foundational & Exploratory

3-(Propan-2-yloxy)pyridin-2-amine hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(Propan-2-yloxy)pyridin-2-amine Hydrochloride

Introduction

3-(Propan-2-yloxy)pyridin-2-amine hydrochloride is a substituted aminopyridine derivative of significant interest to researchers in medicinal chemistry and drug development. As a heterocyclic building block, its structure, featuring a primary amine, a pyridine ring, and an isopropoxy group, offers multiple points for chemical modification, making it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The physicochemical properties of such molecules are paramount, as they govern a candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1][2]

This technical guide provides a comprehensive overview of the core physical properties of 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride. While specific experimental data for this compound is not extensively available in public literature, this document serves as a predictive guide and a methodological framework for its characterization. We will detail the established, field-proven protocols for determining its key physicochemical parameters, explaining the scientific rationale behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize and handle this important chemical entity.

Molecular Structure and Core Properties

A thorough understanding of a compound begins with its fundamental structure and properties. The hydrochloride salt form enhances the aqueous solubility and stability of the parent amine, a common strategy in pharmaceutical development.

Caption: Chemical structure of 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride.

PropertyValueSource
Molecular Formula C₈H₁₃ClN₂O
Molecular Weight 188.65 g/mol
CAS Number 1797701-65-5

Melting Point and Thermal Analysis

The melting point is a critical indicator of a crystalline solid's purity and identity. For pharmaceutical compounds, thermal analysis provides insights into solid-state stability, polymorphism, and potential degradation pathways. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this determination.

Causality Behind Experimental Choices

DSC is preferred over traditional capillary methods because it provides not only the melting temperature (Tₘ) but also the enthalpy of fusion (ΔHfus). This quantitative data is crucial for characterizing the solid form and detecting polymorphic transitions, which might appear as separate thermal events before the final melt. A sharp, single endotherm is indicative of a pure, stable crystalline compound.

Experimental Protocol: Melting Point Determination by DSC

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis prep1 Weigh 1-5 mg of sample into an aluminum DSC pan. prep2 Hermetically seal the pan. prep1->prep2 inst2 Place sealed sample pan and an empty reference pan into the DSC cell. prep2->inst2 inst1 Calibrate DSC with indium standard. inst1->inst2 run1 Equilibrate at 25°C. inst2->run1 run2 Ramp temperature at a controlled rate (e.g., 10°C/min) to ~250°C. run1->run2 run3 Record heat flow vs. temperature. run2->run3 an1 Plot heat flow (mW) vs. Temperature (°C). run3->an1 an2 Identify endothermic peak for melting. an1->an2 an3 Determine onset temperature (Tₘ) and integrate peak area (ΔHfus). an2->an3 G start Start add_excess Add excess solid compound to vials containing buffers (pH 1.2, 4.5, 6.8). start->add_excess equilibrate Incubate at 37°C with constant agitation (e.g., orbital shaker) for 24-48 hours. add_excess->equilibrate sample Withdraw aliquot at time points (e.g., 24h, 48h). equilibrate->sample separate Separate solid from supernatant (centrifuge at 14,000 rpm, then filter with 0.45 µm PVDF filter). sample->separate dilute Immediately dilute supernatant with mobile phase to prevent precipitation. separate->dilute analyze Quantify concentration using a validated HPLC-UV method. dilute->analyze check_eq Compare concentrations. Is equilibrium reached? analyze->check_eq check_eq->equilibrate No, continue incubation end Report Equilibrium Solubility (mg/mL) check_eq->end Yes

Caption: Workflow for Equilibrium Solubility Determination.

  • Media Preparation: Prepare aqueous buffers at pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer). [3]2. Incubation: Add an excess amount of 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride to vials containing each buffer to create a slurry. The excess solid ensures that the resulting solution is saturated.

  • Equilibration: Place the vials in an orbital shaker set to 37 ± 1°C and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. [3]4. Sampling and Separation: At designated time points (e.g., 24h and 48h), withdraw an aliquot of the suspension. Immediately separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.45 µm PVDF). [4]5. Quantification: Promptly dilute the clear filtrate with a suitable solvent (e.g., HPLC mobile phase) to prevent precipitation. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Equilibrium Confirmation: Compare the concentration values from the 24h and 48h time points. If the values are within a narrow margin (e.g., <10%), equilibrium is considered to have been reached. [3]The final value is reported as the equilibrium solubility.

Dissociation Constant (pKa)

The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For an aminopyridine, the pKa of the pyridinium ion and the anilinium-type ion dictates its charge state in different biological compartments, which profoundly affects membrane permeability and target binding.

Causality Behind Experimental Choices

Potentiometric titration is a highly accurate and direct method for pKa determination. [5][6]It involves monitoring the pH of a solution as a titrant (a strong base in this case) is added. The resulting titration curve provides a direct measurement of the pH at the half-equivalence point, which equals the pKa. This method is robust, well-understood, and provides high-precision data when sufficient material is available. [7]

Experimental Protocol: pKa Determination by Potentiometric Titration

G prep Prepare a ~0.01 M solution of the compound in deionized water. setup Calibrate pH meter with standard buffers (pH 4, 7, 10). prep->setup titrate Titrate the sample solution with a standardized strong base (e.g., 0.1 M NaOH). setup->titrate record Record pH after each incremental addition of titrant. titrate->record plot Plot pH vs. Volume of NaOH added. record->plot analyze Determine the equivalence point(s) from the inflection point(s) of the curve. plot->analyze calculate Calculate the volume at the half-equivalence point. The pH at this volume is the pKa. analyze->calculate

Caption: Workflow for pKa Determination by Potentiometric Titration.

  • Sample Preparation: Prepare an aqueous solution of 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride at a known concentration (e.g., 0.01 M).

  • Instrument Setup: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

  • Titration: Immerse the calibrated pH electrode into the stirred sample solution. Add a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments using a burette or automated titrator.

  • Data Recording: Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The resulting titration curve will show one or more inflection points, corresponding to the equivalence points where the amine groups are deprotonated. The pKa is the pH value at the half-equivalence point. For a compound with two basic centers (the pyridine nitrogen and the exocyclic amine), two pKa values may be determined if they are sufficiently separated.

Spectroscopic and Structural Characterization

Unambiguous confirmation of a molecule's structure is achieved through a combination of spectroscopic techniques. The following section predicts the characteristic spectral data for 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR Pyridine Protons: Three distinct signals in the aromatic region (~6.5-8.5 ppm). Isopropoxy Group: A septet (~4.5-5.0 ppm) for the CH proton and a doublet (~1.3-1.5 ppm) for the two equivalent CH₃ groups. Amine Protons: A broad singlet for the NH₂ protons, which may exchange with solvent.
¹³C NMR Pyridine Carbons: Five signals in the aromatic region (~110-160 ppm), with carbons attached to N and O being the most deshielded. Isopropoxy Carbons: Two signals in the aliphatic region, a methine (CH) at ~70-75 ppm and a methyl (CH₃) at ~20-25 ppm.
FTIR N-H Stretch: A very broad and strong absorption band from ~2400-3200 cm⁻¹ characteristic of an amine salt (R-NH₃⁺). C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹. N-H Bend: An absorption band around 1500-1600 cm⁻¹ for the NH₂ scissoring/deformation. C-O Stretch: A strong C-O-C ether stretching band around 1200-1250 cm⁻¹.
Mass Spec. (ESI+) Molecular Ion: The expected base peak would correspond to the protonated free base [M+H]⁺ at m/z 153.10. Fragmentation may involve the loss of the isopropoxy group or cleavage of the pyridine ring.
Rationale for Spectral Predictions
  • ¹H NMR: The chemical shifts of the pyridine protons are influenced by the electron-donating effects of the amine and isopropoxy groups and the electron-withdrawing effect of the protonated ring nitrogen. The isopropoxy group gives a classic septet-doublet pattern due to the coupling between the single methine proton and the six equivalent methyl protons. [8][9]* ¹³C NMR: The chemical shifts are dictated by the local electronic environment. The carbon attached to the oxygen (C3) and the carbon attached to the exocyclic amine (C2) will be significantly affected. Pyridine carbon shifts are well-documented. [10][11][12][13]* FTIR: The most prominent feature for the hydrochloride salt is the broad "ammonium band" (N-H⁺ stretch) that often obscures the C-H stretching region. This is a hallmark of amine salts. [14][15]The C-O ether stretch is typically a strong, sharp signal in the fingerprint region.

  • Mass Spectrometry: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules. In positive mode, the molecule will readily accept a proton on one of its basic nitrogen atoms, leading to the observation of the [M+H]⁺ ion of the free amine. [16][17]

Conclusion

References

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Avdeef, A. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed, 15(3), 209-24. Retrieved from [Link]

  • LibreTexts. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • De Visscher, A., Kamps, A. P. S., & van der Linde, P. R. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 885-887. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • BenchSci. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s534-s543. Retrieved from [Link]

  • Fiveable. (2025, August 15). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Gleeson, M. P. (2021, November 11). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 34(11), 2268-2285. Retrieved from [Link]

  • Al-Ahmary, K. M., Al-Ghamdi, A. A., & Al-Zahrani, A. A. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing, 6(1), 1-10. Retrieved from [Link]

  • LibreTexts. (n.d.). 14.8 INTERPRETATION OF 1H-NMR SPECTRA. Retrieved from [Link]

  • Glenn, D. F., & Edwards, W. B. (1969). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 34(6), 1660-1665. Retrieved from [Link]

  • Marion, L., & Heacock, R. A. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 30(3), 180-188. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Chen, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data. Retrieved from [Link]

  • Heacock, R. A., & Marion, L. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 30(3), 180-188. Retrieved from [Link]

  • Gamsjäger, H., et al. (2008). The Experimental Determination of Solubilities. Pure and Applied Chemistry, 80(8), 1667-1684. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

  • Heacock, R. A., & Marion, L. (1952). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 30(3), 180-188. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Journal of Physics B: Atomic, Molecular and Optical Physics, 33(14), 2685. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Mikláš, R., et al. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. International Journal of New Technology and Research, 3(5), 18-23. Retrieved from [Link]

  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • NIST. (n.d.). Pyridine. Retrieved from [Link]

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  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

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Sources

3-(Propan-2-yloxy)pyridin-2-amine Hydrochloride: A Privileged Scaffold in Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride , a critical "privileged scaffold" in modern medicinal chemistry, particularly for kinase inhibitor discovery.

Executive Summary

3-(Propan-2-yloxy)pyridin-2-amine hydrochloride (CAS: 1797701-65-5 for HCl; 1199773-10-6 for free base) is a high-value heterocyclic building block. It belongs to the 2-aminopyridine class, a structural motif ubiquitous in FDA-approved kinase inhibitors due to its ability to form bidentate hydrogen bonds with the ATP-binding hinge region of kinases.

The addition of the 3-isopropoxy group provides a specific steric and lipophilic profile, often directing the molecule's orientation within the hydrophobic pocket or solvent front of the enzyme. This scaffold is a documented intermediate in the synthesis of inhibitors for IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and DLK (Dual Leucine Zipper Kinase), making it essential for research into neurodegenerative and autoimmune diseases.

Structural Analysis & Physiochemical Properties

Chemical Identity[1][2]
  • IUPAC Name: 3-(propan-2-yloxy)pyridin-2-amine hydrochloride

  • Synonyms: 3-Isopropoxypyridin-2-amine HCl; 2-Amino-3-isopropoxypyridine HCl

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
  • Molecular Weight: 188.65 g/mol (Salt); 152.19 g/mol (Free Base)

Pharmacophore Logic

The molecule functions as a "hinge binder." In the context of kinase inhibition, the 2-aminopyridine core mimics the adenine ring of ATP.

  • N1 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge.

  • C2-Amine (Exocyclic -NH2): Acts as a Hydrogen Bond Donor (HBD) for the backbone Carbonyl of the kinase hinge.

  • C3-Isopropoxy Group: Provides a bulky, lipophilic moiety that can displace conserved water molecules or fill hydrophobic pockets (e.g., the "gatekeeper" region or solvent channel), improving potency and selectivity compared to a simple methoxy group.

Physiochemical Data Table
PropertyValue (Approx.)[1]Relevance
Appearance White to off-white solidHigh purity crystalline salt form.
Solubility DMSO, Methanol, Water (>10 mg/mL)HCl salt significantly improves aqueous solubility for assays.
pKa (Calc) ~6.8 (Pyridine N)Protonated at physiological pH; salt form ensures stability.
LogP ~1.3 (Free Base)Moderate lipophilicity suitable for CNS penetration (relevant for DLK).

Synthetic Routes & Process Chemistry

The synthesis of 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride presents regioselectivity challenges (N-alkylation vs. O-alkylation). The industry-standard protocol utilizes 2-amino-3-hydroxypyridine as the starting material.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the critical pathway from the commodity chemical Furfural to the final HCl salt.

SynthesisPath Furfural Furfural (Starting Material) RingOpen Ring Opening & Recyclization Furfural->RingOpen Core 2-Amino-3-hydroxypyridine (Key Intermediate) RingOpen->Core Alkylation O-Alkylation (2-iodopropane, NaOH) Core->Alkylation Phase Transfer Catalysis FreeBase 3-Isopropoxypyridin-2-amine (Free Base) Alkylation->FreeBase SaltForm HCl Salt Formation (HCl in Dioxane) FreeBase->SaltForm Final Target HCl Salt (C8H13ClN2O) SaltForm->Final

Figure 1: Industrial synthesis pathway highlighting the critical O-alkylation step.

Detailed Experimental Protocol

Step 1: O-Alkylation of 2-Amino-3-hydroxypyridine

  • Reagents: 2-Amino-3-hydroxypyridine (1.0 eq), 2-Iodopropane (2.0 eq), NaOH (40% aq), Aliquat 336 (Phase Transfer Catalyst), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-amino-3-hydroxypyridine in DCM.

    • Add Aliquat 336 and 40% NaOH solution.

    • Add 2-iodopropane dropwise at room temperature.

    • Stir vigorously for 16–24 hours (O-alkylation is favored over N-alkylation under basic phase-transfer conditions).

    • Workup: Dilute with water, extract with DCM, dry over Na2SO4, and concentrate.

    • Purification: Silica gel chromatography (Ethyl Acetate/Hexane) to isolate the yellow solid (Free Base). Yield: ~30–45%.

Step 2: Hydrochloride Salt Formation

  • Reagents: 3-(Propan-2-yloxy)pyridin-2-amine (Free Base), 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the free base in minimal anhydrous Ethanol or Diethyl Ether.

    • Add 4M HCl in Dioxane dropwise at 0°C until pH < 2.

    • A white precipitate forms immediately.

    • Filter the solid, wash with cold ether, and dry under vacuum.

Analytical Characterization

To validate the structure, the following spectral data must be confirmed.

Proton NMR ( H NMR)

Solvent: CDCl


 (Free Base data)
  • 
     1.49 (d, 6H):  Isopropyl methyl groups (–CH(CH 
    
    
    
    )
    
    
    ).
  • 
     4.75–4.80 (m, 1H):  Isopropyl methine proton (–CH (CH
    
    
    
    )
    
    
    ).
  • 
     4.6–4.8 (br s, 2H):  Amine protons (–NH 
    
    
    
    ).
  • 
     6.51 (dd, 1H):  Pyridine ring proton (C5-H).
    
  • 
     6.90 (d, 1H):  Pyridine ring proton (C4-H, adjacent to alkoxy).
    
  • 
     7.65 (d, 1H):  Pyridine ring proton (C6-H, adjacent to Nitrogen).
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+

  • Expected Mass (M+H)

    
    :  153.10 m/z.
    
  • Pattern: Single peak in UV (254 nm); clear M+H in MS.

Application in Drug Discovery[5][6]

This scaffold is not merely a reagent; it is a "warhead carrier" and selectivity filter.

Case Study: IRAK4 Inhibition

In the development of Imidazo[1,2-a]pyridine derivatives for autoimmune diseases, this amine is coupled to the core scaffold.

  • Mechanism: The 2-aminopyridine moiety binds to the hinge region of IRAK4.

  • Role of Isopropoxy: The 3-isopropoxy group sits in the "ribose pocket" or solvent interface, providing necessary steric bulk to prevent off-target binding to kinases with smaller pockets (e.g., CDK2).

Case Study: DLK (MAP3K12) Inhibition

Patents (e.g., WO2014111496) describe using halogenated versions (5-bromo-3-isopropoxypyridin-2-amine) to synthesize 3-substituted pyrazoles .

  • Neuroprotection: DLK inhibition is a target for preventing neurodegeneration in Alzheimer's and ALS. The lipophilicity of the isopropoxy group aids in blood-brain barrier (BBB) penetration, a critical requirement for these indications.

Safety & Handling

  • GHS Classification:

    • Acute Toxicity (Oral): Category 3/4 (Toxic if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes serious eye irritation).

  • Handling Protocol:

    • Use only in a fume hood.

    • Wear nitrile gloves and safety goggles.

    • Incompatibility: Avoid strong oxidizing agents. The free base is sensitive to oxidation over long periods; store the HCl salt at -20°C for long-term stability.

References

  • Preparation of Imidazo[1,2-a]pyridinyl derivatives . Google Patents. Patent CN114245796A. (Describes the synthesis and use of 3-isopropoxypyridin-2-amine as "Preparation 200").

  • 3-Substituted Pyrazoles and Use as DLK Inhibitors . Google Patents. Patent WO2014111496A1. (Details the synthesis of the 5-bromo derivative and the O-alkylation method).

  • Process for the production of 2-amino-3-hydroxypyridine derivatives . Google Patents. US Patent 4033975A.[1] (Foundational chemistry for the starting material).[1][2][3][4]

  • PubChem Compound Summary: 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride . National Library of Medicine. (Physiochemical properties and identifiers).

Sources

3-(Propan-2-yloxy)pyridin-2-amine hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride

Introduction

3-(Propan-2-yloxy)pyridin-2-amine hydrochloride is a substituted aminopyridine derivative that serves as a crucial building block in modern medicinal chemistry and drug discovery. Its structural arrangement, featuring a pyridine core functionalized with a primary amine and an isopropoxy group, offers a versatile scaffold for the synthesis of complex molecular architectures. As a hydrochloride salt, the compound exhibits improved stability and handling characteristics, making it well-suited for laboratory use. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, intended for researchers and professionals in the field of drug development.

The Chemical Abstracts Service (CAS) has assigned the number 1797701-65-5 to this compound.[1]

Physicochemical Properties

The fundamental physicochemical properties of 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride are summarized below. These characteristics are essential for its application in chemical synthesis, influencing factors such as solubility, reactivity, and storage conditions.

PropertyValueSource
CAS Number 1797701-65-5[1]
Molecular Formula C₈H₁₃ClN₂O[1]
Molecular Weight 188.65 g/mol [1]
Purity Typically ≥95%[1]
Canonical SMILES CC(C)OC1=C(N)N=CC=C1.Cl
InChIKey ZBQGINILKQBRSK-UHFFFAOYSA-N[2]
Description Versatile small molecule scaffold[1]

Synthesis and Rationale

The synthesis of 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride is typically achieved through a nucleophilic substitution reaction, followed by conversion to its hydrochloride salt. The following protocol outlines a standard laboratory procedure, grounded in established organic chemistry principles.

Experimental Protocol: Synthesis
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-3-hydroxypyridine.

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Tetrahydrofuran (THF), to dissolve the starting material.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise.

    • Rationale: The strong base is required to deprotonate the hydroxyl group on the pyridine ring, forming a more nucleophilic alkoxide intermediate. This step is critical for the subsequent alkylation.

  • Alkylation: While maintaining the temperature, slowly add 2-bromopropane (or a similar isopropyl halide) to the reaction mixture.

    • Rationale: The isopropyl halide serves as the electrophile. The previously formed alkoxide attacks the electrophilic carbon of the 2-bromopropane in an SN2 reaction, forming the desired ether linkage.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to isolate the free base form of 3-(Propan-2-yloxy)pyridin-2-amine.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol). Add a stoichiometric amount of hydrochloric acid (typically as a solution in dioxane or isopropanol) dropwise.

    • Rationale: Conversion to the hydrochloride salt is a standard procedure to improve the compound's stability, crystallinity, and ease of handling. Salts are generally less prone to degradation and are often easier to weigh and dispense accurately.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield the final product.

Synthesis Workflow Diagram

SynthesisWorkflow A Start: 2-Amino-3-hydroxypyridine B Step 1: Deprotonation (NaH in anhydrous THF/DMF) A->B C Intermediate: Pyridine Alkoxide B->C Formation of Nucleophile D Step 2: Alkylation (2-Bromopropane) C->D E Crude Product (Free Base) D->E SN2 Reaction F Step 3: Purification (Column Chromatography) E->F G Purified Free Base F->G H Step 4: Salt Formation (HCl in Ether/Dioxane) G->H I Final Product: 3-(Propan-2-yloxy)pyridin-2-amine HCl H->I Precipitation DrugDiscovery cluster_0 Core Scaffold cluster_1 Chemical Modifications cluster_2 Potential Therapeutic Areas Core 3-(Propan-2-yloxy)pyridin-2-amine HCl Mod1 Amidation Core->Mod1 Mod2 Reductive Amination Core->Mod2 Mod3 Urea Formation Core->Mod3 Mod4 Buchwald-Hartwig Coupling Core->Mod4 App1 Antimicrobial Agents Mod1->App1 App2 Kinase Inhibitors (Oncology) Mod1->App2 App3 CNS-Active Agents Mod1->App3 App4 Antiviral Compounds Mod1->App4 Mod2->App1 Mod2->App2 Mod2->App3 Mod2->App4 Mod3->App1 Mod3->App2 Mod3->App3 Mod3->App4 Mod4->App1 Mod4->App2 Mod4->App3 Mod4->App4

Caption: Role as a versatile scaffold in drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride. The following information is synthesized from available safety data sheets for structurally related and similarly hazardous compounds.

  • Hazard Identification: The compound is classified as acutely toxic if swallowed or in contact with skin. It may cause skin irritation and serious eye irritation or damage. [3]* Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves. [3]All handling should be performed in a well-ventilated area or a chemical fume hood. [3][4]* Handling and Storage:

    • Avoid breathing dust, fumes, or vapors. [3] * Wash hands and any exposed skin thoroughly after handling. [3] * Do not eat, drink, or smoke in the laboratory. * Store in a cool, dry, and well-ventilated place. [4]Keep the container tightly closed and store locked up. [3]* First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention. [3] * On Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice. [3] * In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [3] * If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. [3]

References

  • 3-(Pyridin-2-yl)propan-1-amine. PubChem, National Center for Biotechnology Information. [Link]

  • 3-(propan-2-yloxy)pyridin-2-amine hydrochloride (C8H12N2O). PubChemLite. [Link]

  • 3-(Pyridin-3-yl)prop-2-yn-1-amine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • 3-(Propan-2-yl)pyridin-2-amine. Appretech. [Link]

  • 2-(Pyridin-3-yl)propan-2-amine. PubChem, National Center for Biotechnology Information. [Link]

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds. ACS Publications. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine.

Sources

Potential biological targets of 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological utility, chemical applications, and biological targets of 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride .

A Privileged Scaffold for Kinase Inhibitor Design

Executive Summary

3-(Propan-2-yloxy)pyridin-2-amine hydrochloride (CAS: 1797701-65-5 for HCl salt; analogous free base CAS: 1150596-99-6) is a high-value heterocyclic building block used primarily in the synthesis of Imidazo[1,2-a]pyridine -based kinase inhibitors.

Unlike generic reagents, this molecule contains a pre-installed "Hinge-Binding" motif (the 2-amino-pyridine system) and a Hydrophobic Pharmacophore (the 3-isopropoxy group). It is a critical intermediate in the development of small-molecule inhibitors for IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and DLK (Dual Leucine Zipper Kinase), positioning it at the forefront of drug discovery for autoimmune diseases, oncology, and neurodegeneration.

Chemical Architecture & Properties

The molecule features a pyridine ring substituted at the 2-position with an amino group and at the 3-position with an isopropoxy group. This specific substitution pattern is non-trivial and strategically designed for medicinal chemistry.

PropertySpecification
IUPAC Name 3-(propan-2-yloxy)pyridin-2-amine hydrochloride
Common Name 2-Amino-3-isopropoxypyridine HCl
Molecular Formula C₈H₁₂N₂O · HCl
Molecular Weight 188.65 g/mol (Salt); 152.19 g/mol (Free Base)
Key Functional Groups Primary Amine (Nucleophile/H-bond donor), Pyridine Nitrogen (H-bond acceptor), Isopropoxy Ether (Lipophilic domain)
Solubility High in DMSO, Methanol, Water (as salt)
Structural Significance[1][2][3][4][5]
  • Hinge Binding: The 2-aminopyridine motif mimics the adenine ring of ATP. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (backbone NH), while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.

  • Gatekeeper Interaction: The 3-isopropoxy group is positioned to interact with the "Gatekeeper" residue or the solvent-exposed front pocket of the kinase ATP-binding site, improving selectivity and potency compared to unsubstituted analogs.

Primary Biological Targets
A. IRAK4 (Interleukin-1 Receptor-Associated Kinase 4)

The most significant application of this scaffold is in the synthesis of Imidazo[1,2-a]pyridine inhibitors targeting IRAK4.

  • Mechanism: IRAK4 is the apical kinase in the TLR (Toll-like Receptor) and IL-1R signaling pathways. It phosphorylates IRAK1, leading to the activation of NF-κB and the production of pro-inflammatory cytokines.

  • Drug Design: Cyclization of 3-(Propan-2-yloxy)pyridin-2-amine with

    
    -haloketones yields the imidazo[1,2-a]pyridine core. The 3-isopropoxy group (now at position 8 of the fused system) occupies a specific hydrophobic pocket in the IRAK4 active site, enhancing binding affinity.
    
  • Therapeutic Relevance: Rheumatoid arthritis, Lupus, and B-cell lymphomas (MYD88 driven).

B. DLK (Dual Leucine Zipper Kinase / MAP3K12)

This scaffold is also cited in patent literature for the development of DLK inhibitors.

  • Mechanism: DLK is a regulator of neuronal degeneration following injury. Inhibition of DLK is a potential strategy for treating neurodegenerative diseases like Alzheimer's and ALS.

  • Role of Scaffold: The 2-amino-3-alkoxypyridine moiety serves as the ATP-competitive fragment, providing the necessary hydrogen bonding network to anchor the inhibitor within the DLK active site.

Mechanism of Action & Signaling Pathways

The following diagram illustrates the critical role of IRAK4 in the inflammatory signaling cascade and where inhibitors derived from this scaffold intervene.

IRAK4_Pathway TLR TLR / IL-1R (Receptors) MYD88 MyD88 (Adaptor) TLR->MYD88 Recruitment IRAK4 IRAK4 (Target Kinase) MYD88->IRAK4 Activation IRAK1 IRAK1 / IRAK2 IRAK4->IRAK1 Phosphorylation INHIBITOR Imidazo-Pyridine Inhibitor (Derived from Scaffold) INHIBITOR->IRAK4 Blocks ATP Binding TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB (Transcription Factor) TRAF6->NFkB Signaling Cascade CYTOKINES Pro-inflammatory Cytokines NFkB->CYTOKINES Gene Expression

Caption: The TLR/IL-1R signaling cascade showing IRAK4 as the upstream master kinase and the point of intervention for inhibitors derived from the 3-isopropoxypyridin-2-amine scaffold.

Experimental Protocols
Protocol A: Synthesis of Imidazo[1,2-a]pyridine Core

This protocol describes the conversion of 3-(Propan-2-yloxy)pyridin-2-amine into a bioactive kinase inhibitor scaffold.

Reagents:

  • 3-(Propan-2-yloxy)pyridin-2-amine HCl (1.0 eq)

  • 2-Bromo-1-phenylethanone (or substituted derivative) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Ethanol (EtOH) or n-Butanol

Methodology:

  • Free Basing: Dissolve the hydrochloride salt in a minimum amount of water and neutralize with saturated NaHCO₃. Extract with Ethyl Acetate, dry over MgSO₄, and concentrate to obtain the free base.

  • Condensation: In a round-bottom flask, dissolve the free base (1.0 eq) in Ethanol. Add the

    
    -bromoketone (1.1 eq).
    
  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

  • Workup: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

  • Purification: Filter the solid or concentrate the solvent. Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to isolate the 8-isopropoxy-2-phenylimidazo[1,2-a]pyridine .

Protocol B: Biochemical Kinase Assay (TR-FRET)

To validate the biological activity of the synthesized inhibitors against IRAK4.

Materials:

  • Recombinant Human IRAK4 (residues 1-460)

  • Substrate: Biotinylated peptide (e.g., derived from IRAK1)

  • ATP (at

    
    , typically 10-50 µM)
    
  • Detection Reagents: Europium-labeled anti-phospho antibody + APC-labeled Streptavidin.

Workflow:

  • Preparation: Dilute compounds (synthesized from the scaffold) in DMSO (10-point dose-response).

  • Incubation: Mix Enzyme (IRAK4), Substrate, and Compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT). Incubate for 15 mins.

  • Reaction Start: Add ATP to initiate the reaction. Incubate for 60 mins at RT.

  • Detection: Add TR-FRET detection mixture (Eu-Ab + APC-Streptavidin) containing EDTA to stop the reaction.

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader. Calculate IC₅₀ values.

Chemical Synthesis Workflow Diagram

The following diagram details the chemical transformation of the raw material into the active pharmaceutical ingredient (API) precursor.

Synthesis_Workflow Start 3-(Propan-2-yloxy) pyridin-2-amine HCl Step1 Free Basing (NaHCO3 / EtOAc) Start->Step1 Inter Free Amine Intermediate Step1->Inter Step2 Cyclization (R-COCH2Br / EtOH / Reflux) Inter->Step2 Product 8-Isopropoxy-imidazo[1,2-a] pyridine Scaffold Step2->Product Ring Closure

Caption: Synthetic pathway converting the 3-isopropoxypyridin-2-amine starting material into the bioactive imidazo[1,2-a]pyridine core used in IRAK4/DLK inhibitors.

References
  • Imidazo[1,2-a]pyridinyl derivatives and their use in the treatment of disease. Source: Google Patents (CN114245796A).[6] Context: Describes the synthesis of IRAK4 inhibitors using 3-isopropoxypyridin-2-amine as a key intermediate. URL:

  • 3-substituted pyrazoles and use as DLK inhibitors.
  • Structure-Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Source: Journal of Medicinal Chemistry (2014). Context: Validates the 2-aminopyridine scaffold as a privileged structure for kinase inhibition (ALK2), highlighting the relevance of substitution patterns. URL:[Link]

  • PubChem Compound Summary: 3-(Propan-2-yloxy)pyridin-2-amine. Source: National Library of Medicine. Context: Chemical and physical property data validation. URL:[Link]

Sources

Technical Guide: Stability and Degradation of 3-(Propan-2-yloxy)pyridin-2-amine Hydrochloride

[1]

Executive Summary

3-(Propan-2-yloxy)pyridin-2-amine hydrochloride (CAS: 1195679-66-1 / Free base analogs) is an electron-rich pyridine derivative employed as a scaffold in precision oncology drug development.[1] While the hydrochloride salt form confers improved crystallinity and solubility over the free base, it introduces specific stability challenges—primarily hygroscopicity-induced hydrolysis and oxidative discoloration .[1]

This guide provides a mechanistic analysis of its degradation pathways and establishes a self-validating stress-testing framework compliant with ICH Q1A(R2) standards.[1][2]

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

The molecule features a pyridine ring activated by two strong electron-donating groups (EDGs): a primary amine at C2 and an isopropoxy ether at C3.[1]

PropertySpecificationStability Implication
Chemical Structure 3-isopropoxypyridin-2-amine HClElectron-rich ring; susceptible to electrophilic attack and oxidation.[1][2]
Electronic State Highly ActivatedThe C2-amino and C3-alkoxy groups increase electron density, particularly at the C5 position (para to the amine) and the ring nitrogen.[1]
Salt Form Hydrochloride (HCl)Stabilizes the amine against air oxidation but increases hygroscopicity.[2]
pKa (Calc.) ~6.5 (Pyridine N)The protonation site is the ring nitrogen.[1] Loss of HCl can revert the salt to the free base, altering stability.[1]

Degradation Mechanisms: The Core Analysis

Oxidative Instability (Primary Risk)

The most rapid degradation pathway for 2-aminopyridines is oxidation.[1] The electron-rich nature of the ring facilitates Single Electron Transfer (SET) mechanisms, leading to colored impurities even at trace levels (0.1%).[1]

  • N-Oxidation: The pyridine nitrogen is nucleophilic.[2] In the presence of peroxides or atmospheric oxygen over time, 3-(propan-2-yloxy)pyridin-2-amine 1-oxide is formed.[1][2]

  • Oxidative Dimerization: Radical intermediates formed at the exocyclic amine can couple to form azo-dimers (Ar-N=N-Ar), resulting in a shift from white/off-white to yellow/brown.[1]

Hydrolytic Degradation (Secondary Risk)

Ether linkages are generally robust, but the 3-isopropoxy group is ortho to the protonated amine in the salt form.[1]

  • Acid-Catalyzed Dealkylation: Under high thermal stress and acidic moisture (hygroscopic uptake), the isopropyl group can cleave via an SN1-like mechanism, yielding 2-amino-3-hydroxypyridine (the pyridinol) and isopropanol.[1]

  • Hygroscopicity: The HCl salt will absorb atmospheric moisture.[2] Water facilitates proton transfer and hydrolysis, making "dry" storage critical.[1][2]

Photolytic Sensitivity

Pyridine derivatives exhibit strong UV absorption.[1][2] Excitation can lead to ring opening or radical formation, particularly if the sample is in solution.[1][2]

Visualization of Degradation Pathways[6][10]

The following diagram maps the causality between stress conditions and specific impurities.

DegradationPathwaysParent3-(Propan-2-yloxy)pyridin-2-amine HClOxidationOxidative Stress(Air/Peroxide)Parent->OxidationHydrolysisAcidic Hydrolysis(Hygroscopic Moisture + Heat)Parent->HydrolysisLightUV/Vis LightParent->LightNOxideImpurity A:Pyridine N-OxideOxidation->NOxideN-OxygenationAzoDimerImpurity B:Azo-Dimer (Colored)Oxidation->AzoDimerRadical CouplingPyridinolImpurity C:2-amino-3-hydroxypyridine(Ether Cleavage)Hydrolysis->PyridinolDealkylation (-Isopropyl)PhotoDegUnspecifiedPhotoproductsLight->PhotoDegRing Excitation

Caption: Mechanistic map of degradation.[1][3] Oxidative pathways (Red) dominate storage risks; Hydrolytic pathways (Yellow) require moisture ingress.[1]

Stress Testing Protocols (Forced Degradation)

To validate the stability profile, researchers must perform forced degradation studies.[1][2] The following protocol is designed to isolate specific degradation routes.

Experimental Workflow

Preparation: Prepare a 1.0 mg/mL stock solution of the HCl salt in Methanol/Water (50:50).[1]

Stress ConditionProtocolTarget DegradationStop Criteria
Acid Hydrolysis 1N HCl, 60°C, 24 hoursEther cleavage (Impurity C)5-20% degradation
Base Hydrolysis 0.1N NaOH, Ambient, 4 hoursFree base precipitation (physical instability)Note: Pyridines are generally base-stable chemically.[1][2]
Oxidation 3% H₂O₂ (aq), Ambient, 2-6 hoursN-Oxide (Impurity A)Color change (Yellowing)
Thermal (Solid) 60°C dry heat, 7 daysHCl loss / DisproportionationHPLC Purity drop >1%
Photostability 1.2 million lux hours (ICH Q1B)Radical degradationComparison to dark control
Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine).[1]

  • Rationale: TFA is required to protonate the pyridine nitrogen, ensuring sharp peak shape and preventing tailing caused by silanol interactions.[1][2]

Storage & Handling Recommendations

Based on the degradation mechanisms identified above, the following "Golden Rules" for handling are mandatory to maintain >99% purity.

  • Moisture Barrier: The HCl salt is hygroscopic.[2][4] Store in glass amber vials with a Teflon-lined cap. Secondary containment with active desiccant (Silica gel or Molecular Sieves 4Å) is required.[1][2]

  • Inert Atmosphere: Determine if the material is turning yellow. If so, it is oxidizing.[1][2][4] Long-term storage must be under Argon or Nitrogen headspace.[1][2]

  • Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use. Avoid repeated freeze-thaw cycles which can induce condensation.[1][2]

  • Re-Analysis: Retest purity every 6 months using the HPLC method described in Section 5.2.

Analytical Workflow Diagram

AnalyticalWorkflowSampleSample(Solid/Soln)DissolutionDissolve inMeOH:H2O (1:1)Sample->DissolutionFilterFilter(0.22 µm PTFE)Dissolution->FilterHPLCHPLC-UV(Gradient Elution)Filter->HPLCDecisionPurity > 98%?HPLC->DecisionPassRelease forSynthesisDecision->PassYesFailRecrystallize(EtOH/Et2O)Decision->FailNoFail->SampleReprocess

Caption: Quality Control decision tree for evaluating intermediate suitability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137278711, Sotorasib. Retrieved from [Link][1]

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[1][2] Nature. (Describes the use of the aminopyridine scaffold in Sotorasib). Retrieved from [Link][1]

Spectroscopic data (NMR, MS) for 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

This guide provides an in-depth spectroscopic analysis of 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride (also known as 3-isopropoxy-2-aminopyridine HCl). This compound is a critical heterocyclic building block, most notably serving as a key intermediate in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib/AMG 510).

In drug development workflows, this moiety is often handled as its 5-bromo derivative before coupling. Consequently, this guide presents experimental data for the 5-bromo intermediate (the most common isolated form) alongside the derived spectroscopic profile for the unsubstituted hydrochloride salt to ensure comprehensive coverage for synthetic validation.

Chemical Identity
PropertyDetail
IUPAC Name 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride
Common Name 3-Isopropoxy-2-aminopyridine HCl
CAS Number 1797701-65-5 (HCl salt); 866889-16-9 (Free base)
Molecular Formula C₈H₁₂N₂O[1][2][3][4][5][6] · HCl
Molecular Weight 152.19 (Free base) / 188.65 (HCl salt)
Role Scaffold for Sotorasib (AMG 510) and IRAK4 inhibitors

Part 2: Synthesis & Structural Context

The synthesis typically proceeds via the O-alkylation of 2-amino-3-hydroxypyridine. Understanding this pathway is essential for interpreting the impurity profile (e.g., N-alkylated byproducts).

SynthesisPath SM 2-Amino-3-hydroxypyridine (Starting Material) Inter 3-Isopropoxy-2-aminopyridine (Free Base) SM->Inter O-Alkylation (NaOH/DCM or K2CO3/DMF) Reagent 2-Iodopropane (Base/Solvent) Reagent->Inter Prod 3-Isopropoxy-2-aminopyridine Hydrochloride (Target Salt) Inter->Prod HCl/Ether Salt Formation Bromo 5-Bromo-3-isopropoxy- pyridin-2-amine (Common Drug Intermediate) Inter->Bromo NBS or Br2 (Halogenation)

Figure 1: Synthetic pathway from 2-amino-3-hydroxypyridine to the target salt and its brominated derivative.[7][2][6][8]

Part 3: Spectroscopic Data (NMR & MS)

A. 1H NMR Spectroscopy

The NMR spectrum is characterized by the distinct isopropoxy group (doublet methyls + septet methine) and the 2,3-substituted pyridine pattern. Note that the 5-bromo derivative is the standard isolated intermediate in patent literature; its data is provided as the primary experimental reference.

1. Experimental Data: 5-Bromo-3-(propan-2-yloxy)pyridin-2-amine Source: Validated from Sotorasib synthesis protocols (e.g., WO2014111496A1).

Proton EnvironmentShift (δ ppm)MultiplicityIntegralCoupling (J)Assignment
Solvent: DMSO-d₆
Pyridine C6-H 7.56Doublet (d)1HJ ~ 2.0 HzAr-H (α to N)
Pyridine C4-H 7.20Doublet (d)1HJ ~ 2.0 HzAr-H (α to O-iPr)
Amine -NH₂ 5.82Singlet (s)2HBroadExchangeable
Isopropyl -CH -4.57 – 4.63Multiplet (m)1HSeptet-likeO-CH-(CH₃)₂
Isopropyl -CH₃ 1.26Doublet (d)6HJ = 6.0 Hz-CH-(CH₃)₂

2. Derived Data: Unsubstituted 3-(Propan-2-yloxy)pyridin-2-amine HCl Note: Removal of the 5-bromo group restores the C5 proton and shifts C4/C6 upfield. Salt formation (HCl) induces a global downfield shift (deshielding).

Proton EnvironmentPredicted Shift (δ ppm)MultiplicityNotes
Solvent: DMSO-d₆
Pyridine C6-H 7.80 – 8.00ddDeshielded by N-protonation.
Pyridine C4-H 7.40 – 7.60ddα to O-iPr.
Pyridine C5-H 6.90 – 7.10ddβ-proton (new signal vs bromo).
Amine -NH₃⁺ 8.00 – 9.00BroadDisappears with D₂O shake.
Isopropyl -CH -4.65 – 4.75SeptetSlightly deshielded vs free base.
Isopropyl -CH₃ 1.30 – 1.35DoubletCharacteristic doublet.

Technical Insight: In the HCl salt, look for the collapse of the broad amine singlet (5.82 ppm) into a very broad ammonium signal downfield (>8 ppm), and a ~0.3–0.5 ppm downfield shift of the aromatic protons compared to the free base.

B. Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Target Compound (Unsubstituted):

    • [M+H]⁺: 153.1 m/z (Calc: 153.09)

    • [M+Na]⁺: 175.1 m/z

  • 5-Bromo Derivative:

    • [M+H]⁺: 231.0 / 233.0 m/z (1:1 isotopic pattern characteristic of Bromine).

Fragmentation Pattern: The primary fragmentation pathway in MS/MS involves the loss of the isopropyl group via McLafferty-type rearrangement or simple cleavage.

  • Precursor: 153.1 m/z

  • Fragment 1: 111.1 m/z (Loss of propene, -42 Da) → Generates the 2-amino-3-hydroxypyridine cation.

  • Fragment 2: 94.1 m/z (Loss of NH3 from the hydroxy-pyridine core).

Part 4: Quality Control & Impurity Profiling

When analyzing the spectra, ensure the absence of these common process impurities:

  • 2-Amino-3-hydroxypyridine (Starting Material):

    • NMR: Absence of isopropyl signals (1.26 ppm, 4.60 ppm).

    • MS: [M+H]⁺ = 111.1 m/z.

  • N-Alkylated Isomer (Regioisomer):

    • O-alkylation is preferred under basic conditions, but N-alkylation can occur.

    • NMR Diagnostic: The ring protons for the N-alkyl isomer (pyridone-like character) will appear significantly shielded (upfield) compared to the O-alkyl product.

  • Residual Solvents:

    • DCM: Singlet at ~5.76 ppm (in CDCl₃) or ~5.75 ppm (in DMSO).

    • DMF: Methyls at 2.73/2.89 ppm, CH at 7.95 ppm.

References

  • Patent: Imidazo[1,2-a]pyridyl derivatives and their use in the treatment of disease. (2022).[4][8] CN114245796A. (Provides experimental NMR for the 5-bromo intermediate, Preparation 200).

  • Patent: 3-Substituted pyrazoles and use as DLK inhibitors. (2014).[3][9] WO2014111496A1. (Details the synthesis and characterization of 5-bromo-3-isopropoxypyridin-2-amine).

  • Database: 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride. CAS Common Chemistry.[1] CAS RN: 1797701-65-5.

  • Literature: Canon, J., et al. (2019).[9] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. (Contextualizes the use of the scaffold in Sotorasib).

Sources

The 2-Aminopyridine Scaffold: A Technical Guide to Privileged Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminopyridine (2-AP) scaffold stands as a "privileged structure" in medicinal chemistry, distinguished by its ability to serve as a high-fidelity ligand for diverse biological targets, including kinases, nitric oxide synthases (NOS), and G-protein coupled receptors (GPCRs). Its utility stems from a unique electronic profile that facilitates bidentate hydrogen bonding—acting simultaneously as a donor and acceptor—while maintaining a physicochemical balance favorable for oral bioavailability and blood-brain barrier (BBB) penetration. This guide provides a rigorous technical analysis of the 2-AP scaffold, detailing its structural dynamics, synthetic pathways, and critical role in modern drug discovery campaigns.

Part 1: Structural & Physicochemical Core

Tautomeric Equilibrium & Electronic Character

The biological activity of 2-aminopyridine is governed by its tautomeric preference. Unlike many heterocycles where tautomerism is ambiguous, 2-AP exists predominantly in the amino form (2-pyridinamine) rather than the imino form (2(1H)-pyridinimine) in both solution and solid states.

  • Stability: The amino tautomer is approximately 13.6 kcal/mol more stable than the imino form due to the preservation of aromaticity in the pyridine ring.

  • Binding Implications: This stability ensures that the exocyclic amino group (

    
    ) functions reliably as a hydrogen bond donor, while the ring nitrogen (N1) acts as a hydrogen bond acceptor. This "Donor-Acceptor" (D-A) motif is the structural basis for its recognition by kinase hinge regions.
    
Basicity and Protonation Site

A common misconception is that the exocyclic amine is the basic center. In reality, the ring nitrogen (N1) is the site of protonation.

  • pKa: ~6.86 (Conjugate acid).[1]

  • Mechanism: The lone pair on the exocyclic nitrogen is delocalized into the

    
    -system of the ring, rendering it non-basic (planar, 
    
    
    
    -like). The ring nitrogen's lone pair is orthogonal to the
    
    
    -system, remaining available for protonation.
  • Physiological State: At physiological pH (7.4), a significant fraction exists as the neutral species, facilitating membrane permeability, while the protonated fraction can engage in electrostatic interactions (e.g., with Asp/Glu residues).

Tautomerism Amino Amino Form (Aromatic, Stable) Dominant Species Imino Imino Form (Non-Aromatic) High Energy (+13.6 kcal/mol) Amino->Imino Tautomerism (Unfavorable) Protonated Protonated Species (Cationic at Ring N) pKa ~ 6.86 Amino->Protonated +H+ (at Ring N)

Figure 1: Tautomeric equilibrium and protonation of 2-aminopyridine. The stability of the amino form is critical for its medicinal utility.

Part 2: The Pharmacophore (Mechanism of Action)

Kinase Inhibition: The Hinge Binder

In the context of kinase inhibitors (e.g., Crizotinib, Palbociclib analogues), the 2-AP scaffold mimics the adenine ring of ATP.

  • Interaction Mode: It binds to the kinase hinge region via a bidentate H-bond network.

    • Ring N (Acceptor): Receives H-bond from the backbone NH of a hinge residue.

    • Exocyclic NH2 (Donor): Donates H-bond to the backbone Carbonyl (CO) of the adjacent residue.

  • Selectivity: Modification at the C3, C4, or C5 positions allows the scaffold to probe the "gatekeeper" region or the solvent-exposed front, imparting selectivity (e.g., c-Met vs. VEGFR).

nNOS Inhibition: The Glutamate Anchor

For neuronal Nitric Oxide Synthase (nNOS) inhibitors, the 2-AP scaffold is essential for anchoring the molecule within the active site.[2]

  • Mechanism: The 2-AP head group forms a bidentate H-bond with a conserved glutamate residue (Glu-592 in rat nNOS, Glu-597 in human nNOS).

  • Therapeutic Value: This interaction is critical for neuroprotective drugs targeting neurodegenerative diseases, where nNOS overactivation is implicated.

BindingMode cluster_Kinase Kinase Hinge Interaction cluster_nNOS nNOS Active Site Anchoring Hinge_NH Hinge Backbone (NH Donor) AP_N 2-AP Ring N (Acceptor) Hinge_NH->AP_N H-bond Hinge_CO Hinge Backbone (C=O Acceptor) AP_NH2 2-AP Exocyclic NH2 (Donor) AP_NH2->Hinge_CO H-bond Glu_Res Glu-592/597 (Carboxylate) AP_Head 2-AP Head Group AP_Head->Glu_Res Bidentate H-bond

Figure 2: Mechanistic binding modes of the 2-aminopyridine scaffold in Kinase and nNOS active sites.

Part 3: Synthetic Architectures

The synthesis of 2-aminopyridine derivatives has evolved from harsh industrial conditions to precise, catalytic methods.

Method A: Buchwald-Hartwig Amination (The Modern Standard)

This is the preferred method for medicinal chemistry due to its mild conditions and tolerance of functional groups.

  • Substrates: 2-Halopyridines (Cl, Br, I) + Primary/Secondary Amines.

  • Catalyst System: Pd(OAc)2 or Pd2(dba)3 with ligands like BINAP or XPhos.

  • Base: NaOtBu or Cs2CO3.

  • Advantages: High yields, works with electron-deficient pyridines, scalable.

Method B: Chichibabin Reaction (Historical/Industrial)
  • Reagents: Pyridine + NaNH2 (Sodium Amide) / Heat.

  • Mechanism: Nucleophilic aromatic substitution via hydride elimination.

  • Limitations: Harsh conditions, poor regioselectivity (can form 2,6-diamino products), not suitable for sensitive substrates.

Method C: SNAr (Nucleophilic Aromatic Substitution)
  • Reagents: 2-Halopyridine + Amine + Base / Heat.

  • Requirement: Requires electron-withdrawing groups (EWG) at C3/C5 to activate the ring (e.g., -NO2, -CN, -CF3). Unsubstituted 2-chloropyridine is sluggish.

Synthesis Target Target: 2-Aminopyridine Derivative Substrate Starting Material Selection Halopyridine 2-Halo-Pyridine Substrate->Halopyridine Has 2-Halo Group? Pyridine Pyridine Substrate->Pyridine Unsubstituted Ring? Buchwald Buchwald-Hartwig (Pd-Cat, NaOtBu, 100°C) High Yield / Broad Scope Halopyridine->Buchwald Complex/Sensitive Groups SNAr SNAr Substitution (Base, Heat) Requires Activation Halopyridine->SNAr Has EWG (NO2, CN) Chichibabin Chichibabin Reaction (NaNH2, High T) Harsh / Low Selectivity Pyridine->Chichibabin Robust/Simple Structure Buchwald->Target SNAr->Target Chichibabin->Target

Figure 3: Synthetic decision tree for accessing 2-aminopyridine derivatives.

Part 4: Case Studies in Drug Design

Case A: Crizotinib (Oncology)
  • Target: c-Met / ALK / ROS1.

  • Role of Scaffold: Crizotinib utilizes a 2-amino-3-benzyloxypyridine core. The 2-aminopyridine moiety is crucial for the ATP-competitive binding mode, anchoring the inhibitor to the hinge region of the kinase domain.

  • Outcome: FDA approved for non-small cell lung cancer (NSCLC). The scaffold enables high potency (Ki < 1 nM) and selectivity.

Case B: nNOS Inhibitors (Neurodegeneration)[3]
  • Target: Neuronal Nitric Oxide Synthase (nNOS).[2][3]

  • Challenge: Achieving selectivity over eNOS (cardiovascular safety) and BBB permeability.

  • Optimization: Researchers at Northwestern University utilized the 2-AP scaffold to anchor to Glu-592. By modifying the "tail" of the molecule (e.g., adding a difluorobenzene linker), they achieved >1000-fold selectivity for nNOS over eNOS and improved BBB permeability.[4]

  • Key Insight: The 2-AP head is the non-negotiable "anchor," while the rest of the molecule is tunable for ADME properties.

Case C: Piroxicam (Inflammation)[5]
  • Target: COX-1 / COX-2.

  • Role of Scaffold: Piroxicam is a benzothiazine carboxamide where the amide nitrogen is part of a 2-aminopyridine moiety.

  • Mechanism: The pyridine ring influences the pKa of the enolic hydroxyl group (pKa ~6.3), allowing the drug to exist as a zwitterion, which facilitates gastric absorption and accumulation in inflamed tissues.

Part 5: Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2-Chloropyridine

A standard protocol for synthesizing complex 2-AP derivatives.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)2 (5 mol%)

  • BINAP (7.5 mol%) or XPhos (for difficult substrates)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene (Anhydrous, degassed)

Procedure:

  • Setup: In a glovebox or under Argon flow, charge a sealable reaction vial with Pd(OAc)2, BINAP, and Toluene. Stir for 5 mins to pre-form the catalyst complex (solution turns orange/red).

  • Addition: Add the 2-chloropyridine, the amine, and finally the NaOtBu. Seal the vial.

  • Reaction: Heat to 100–110°C for 12–18 hours.

  • Workup: Cool to room temperature. Filter through a Celite pad (eluting with EtOAc).[5] Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Check:

  • Self-Validating Step: Monitor by TLC.[5] The starting chloride spot should disappear. If the reaction stalls, add 2 mol% additional catalyst and reheat.

Protocol 2: In Vitro Kinase Binding Assay (FRET-based)

To verify the binding affinity of the synthesized 2-AP derivative.

Materials:

  • Recombinant Kinase domain (e.g., c-Met).

  • Fluorescently labeled tracer (ATP-competitive).

  • Europium-labeled antibody (binds to Kinase).

  • Test Compound (2-AP derivative).

Procedure:

  • Preparation: Dilute test compounds in DMSO (10-point dose-response).

  • Incubation: Mix Kinase, Antibody, and Tracer in assay buffer. Add test compound.

  • Equilibrium: Incubate for 1 hour at Room Temperature.

  • Measurement: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: High FRET signal = Tracer bound (No inhibition). Low FRET signal = Tracer displaced (Inhibition). Calculate IC50.

References

  • 2-Aminopyridine – a classic and trendy pharmacophore. ResearchGate. [Link]

  • Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors. PubMed Central. [Link]

  • Optimization of Blood-Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry. [Link]

  • Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines. PubMed Central. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. PubMed Central. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry. [Link]

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The Phoenix Molecule: A Technical Guide to the Discovery, Evolution, and Application of Novel Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide delves into the remarkable journey of aminopyridine derivatives, from their humble origins to their current status as powerful therapeutic agents. We will explore the pivotal discoveries, intricate synthetic methodologies, and the nuanced mechanisms of action that have established these compounds as indispensable tools in neuroscience and beyond. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fascinating class of molecules.

From Avicide to Approved Therapeutics: A Historical Perspective

The story of aminopyridines is a compelling example of scientific serendipity and persistent investigation. The simplest isomeric aminopyridines, including 4-aminopyridine (4-AP), were initially recognized for their potent convulsant activity and were even developed as a bird poison.[1] However, astute observations of their physiological effects in the mid-20th century hinted at a more profound biological role.

The 1970s marked a turning point when Bulgarian anesthetists discovered the ability of 4-aminopyridine to reverse the effects of nondepolarizing muscle relaxants.[1] This discovery, commercialized under the trade name Pymadin, ignited interest in the therapeutic potential of aminopyridines.[1] Subsequent research elucidated their primary mechanism of action: the blockade of voltage-gated potassium (K+) channels.[2][3] This blockade prolongs the action potential, leading to an increased influx of calcium ions at nerve terminals and enhanced neurotransmitter release.[4][5]

This fundamental understanding paved the way for investigating aminopyridines in a range of neurological disorders characterized by impaired nerve conduction. Two derivatives, in particular, have emerged as cornerstone therapies:

  • 4-Aminopyridine (Fampridine/Dalfampridine): Due to its ability to cross the blood-brain barrier, 4-AP has been extensively studied in central nervous system disorders.[3] Its development culminated in the approval of a sustained-release formulation, dalfampridine (Ampyra®), for the symptomatic treatment of walking impairment in patients with multiple sclerosis (MS).[5]

  • 3,4-Diaminopyridine (Amifampridine): This derivative has limited penetration into the brain, making it a more suitable candidate for peripheral neuromuscular disorders.[6] It has proven to be an effective and safe treatment for Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder affecting the neuromuscular junction.[6][7][8]

The timeline below highlights key milestones in the development of aminopyridine derivatives:

YearMilestoneReference(s)
1950s Aminopyridines are recognized to inhibit axonal potassium channels.[2][2]
1963 4-Aminopyridine is developed as a bird poison.[1][1]
1970s Bulgarian anesthetists identify 4-aminopyridine as a reversal agent for neuromuscular blockade.[1][1]
2010 The U.S. FDA approves dalfampridine (sustained-release 4-aminopyridine) for improving walking in patients with multiple sclerosis.[1][1]
2018 The U.S. FDA approves amifampridine (3,4-diaminopyridine) for the treatment of Lambert-Eaton myasthenic syndrome.[7][7]

The Chemist's Toolkit: Synthesis of Novel Aminopyridine Derivatives

The synthesis of aminopyridine derivatives has evolved significantly, with modern methods offering greater efficiency, scalability, and diversity. This section provides an overview of key synthetic strategies and detailed protocols for the preparation of foundational aminopyridine cores.

Foundational Synthetic Strategies

Several key approaches are employed for the synthesis of aminopyridines:

  • Chichibabin Amination: A classic method for the direct amination of pyridine using sodium amide to produce 2-aminopyridine.[9]

  • Nucleophilic Aromatic Substitution: The displacement of a leaving group, such as a halide, from the pyridine ring by an amine. This is often facilitated by palladium-catalyzed methods like the Buchwald-Hartwig amination.

  • Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to rapidly generate complex aminopyridine derivatives, offering high atom economy and efficiency.[10][11]

  • Synthesis from Pyridine N-oxides: This approach involves the N-oxidation of pyridine, followed by functionalization and subsequent reduction to the desired aminopyridine.[9]

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of key aminopyridine derivatives.

This method provides a reliable route to 4-aminopyridine from a readily available starting material.

Materials:

  • Isoniacinamide

  • Sodium hypochlorite solution

  • Sodium hydroxide (caustic lye) solution

  • Isopropanol

Procedure:

  • Charge a round-bottom flask with 800 g of sodium hypochlorite solution.

  • Slowly add 200 g of isoniacinamide to the solution at a temperature of -5 to 0 °C over a period of 1 to 2 hours.

  • After the addition is complete, add 260 g of caustic lye solution and allow the reaction to proceed for 1 hour.

  • Monitor the reaction completion by HPLC.

  • Upon completion, extract the crude product with isopropanol at a slightly elevated temperature.

  • Recover the solvent from the organic layer and crystallize the resulting mass to obtain 4-aminopyridine as white to off-white crystals.

This multi-step synthesis offers a high-yielding route to 3,4-diaminopyridine.

Step 1: Synthesis of 4-Methoxy-3-nitropyridine

  • Ice 1.0 L of concentrated sulfuric acid to 0 °C.

  • Dropwise add 100 mL (0.985 mol) of 4-methoxypyridine to the concentrated sulfuric acid.

  • Dropwise add 1.0 L of fuming nitric acid, maintaining the temperature below 30 °C.

  • After the addition is complete, raise the temperature to 70 °C and react for 24 hours.

  • Cool the reaction solution to room temperature and pour it into 5 kg of crushed ice with stirring.

  • Adjust the pH to 10 with potassium carbonate.

  • Extract with ethyl acetate. Wash the extract with water, dehydrate with sodium sulfate, and concentrate to obtain 135 g of 4-methoxy-3-nitropyridine.

Step 2: Synthesis of 4-Amino-3-nitropyridine

  • React the 4-methoxy-3-nitropyridine from Step 1 with strong ammonia water.

Step 3: Synthesis of 3,4-Diaminopyridine

  • Perform a hydrogenation reaction on the 4-amino-3-nitropyridine from Step 2 using a catalyst to yield 3,4-diaminopyridine.

This protocol exemplifies an efficient, solvent-free method for generating a library of 2-aminopyridine derivatives.[10]

Materials:

  • Acetophenone derivative (0.1 mol)

  • Malononitrile (0.1 mol)

  • Aldehyde derivative (0.1 mol)

  • Ammonium carbonate (0.1 mol)

  • Diethyl ether

Procedure:

  • Mix the acetophenone derivative, malononitrile, aldehyde derivative, and ammonium carbonate in a reaction vessel.

  • Stir the mixture at room temperature under solvent-free conditions.

  • After the reaction is complete (monitor by TLC), cool the mixture.

  • Wash the resulting solid several times with diethyl ether to yield the 2-aminopyridine derivative.

Mechanism of Action: Unlocking Neuronal Conduction

The therapeutic efficacy of aminopyridine derivatives stems from their ability to modulate the function of voltage-gated potassium (Kv) channels. In demyelinated axons, as seen in multiple sclerosis, the exposure of these channels leads to a "leaking" of potassium ions, which short-circuits the action potential and impairs nerve impulse conduction.[12]

4-aminopyridine acts as a broad-spectrum blocker of these exposed Kv channels.[12] By inhibiting the efflux of potassium ions, it prolongs the depolarization phase of the action potential. This extended depolarization allows for a greater influx of calcium ions through voltage-gated calcium channels at the presynaptic terminal, which in turn enhances the release of neurotransmitters like acetylcholine into the synaptic cleft.[4] This restoration of synaptic transmission is the primary mechanism by which aminopyridines improve neurological function.

The following diagram illustrates the signaling pathway at the neuromuscular junction and the impact of aminopyridine derivatives.

Aminopyridine_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane cluster_aminopyridine_action Aminopyridine Intervention AP Action Potential Arrives VGCC Voltage-Gated Ca²⁺ Channel (Open) AP->VGCC Depolarization Kv_Channel Voltage-Gated K⁺ Channel AP->Kv_Channel Opens (Repolarization) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Vesicles Synaptic Vesicles (containing Acetylcholine) Ca_influx->Vesicles Triggers Fusion ACh_release Acetylcholine (ACh) Release Vesicles->ACh_release ACh ACh_release->ACh AChR Acetylcholine Receptor ACh->AChR Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction Binding & Depolarization Aminopyridine Aminopyridine (e.g., 4-AP, 3,4-DAP) Aminopyridine->Kv_Channel Blocks Kv_Channel->AP Prolongs Repolarization

Caption: Mechanism of aminopyridine action at the neuromuscular junction.

Therapeutic Applications and Clinical Efficacy

The unique mechanism of action of aminopyridine derivatives has led to their successful application in several neurological conditions.

Multiple Sclerosis (MS)

Dalfampridine, the sustained-release formulation of 4-aminopyridine, is a testament to the successful translation of basic science to clinical practice. Clinical trials have demonstrated its efficacy in improving walking ability in patients with MS.

Key Clinical Trial Data for Dalfampridine in MS:

Study/AnalysisKey FindingReference(s)
Pooled analysis of two Phase 3 trialsA significantly higher proportion of patients treated with dalfampridine were timed-walk responders compared to placebo (37.6% vs. 8.9%). The average improvement in walking speed for responders was approximately 25%.[12]
Meta-analysis of randomized controlled trialsDalfampridine showed significant improvements in the Timed 25-Foot Walk test, the 6-Minute Walk test, and the 9-Hole Peg Test, indicating benefits in both lower and upper limb function.[13]
Lambert-Eaton Myasthenic Syndrome (LEMS)

Amifampridine (3,4-diaminopyridine) has become a first-line symptomatic treatment for LEMS. Its peripheral action enhances neuromuscular transmission, leading to significant improvements in muscle strength.

Key Clinical Trial Data for Amifampridine in LEMS:

Study/AnalysisKey FindingReference(s)
Randomized, placebo-controlled trial (LMS-002)Patients continuing amifampridine showed significantly less worsening in Quantitative Myasthenia Gravis (QMG) score and Subject Global Impression (SGI) score compared to those who tapered to placebo.[7]
Randomized, double-blind, cross-over drug trial3,4-DAP demonstrated statistically significant efficacy over placebo in improving subjective symptoms, muscle strength score, QMG score, and compound muscle action potential (CMAP) amplitudes.[7]

Future Directions and Emerging Applications

The success of 4-aminopyridine and 3,4-diaminopyridine has spurred further research into novel aminopyridine derivatives with improved selectivity and pharmacokinetic profiles. Current areas of investigation include:

  • Selective Potassium Channel Blockers: The development of derivatives that target specific subtypes of Kv channels could lead to therapies with enhanced efficacy and reduced side effects.

  • Oncology: The role of ion channels in cancer cell proliferation and migration is an active area of research. Some studies suggest that aminopyridine derivatives may have potential as anti-cancer agents.

  • Neurodegenerative Diseases: Beyond MS, the potential of aminopyridines to enhance neuronal function is being explored in other conditions such as spinal cord injury and Alzheimer's disease.[14]

Conclusion

The journey of aminopyridine derivatives from a simple chemical curiosity to life-changing therapeutics is a powerful illustration of the value of scientific inquiry and innovation. Their story continues to unfold, with ongoing research promising to unlock even greater therapeutic potential. For researchers and drug development professionals, the aminopyridine scaffold remains a fertile ground for the discovery of novel medicines that can address a wide range of unmet medical needs.

References

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Methodological & Application

In Vitro Application Notes and Protocols for 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-(Propan-2-yloxy)pyridin-2-amine hydrochloride is a substituted aminopyridine compound with potential for a range of biological activities. The aminopyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. Furthermore, related structures have been investigated for their antimicrobial and antiparasitic properties.[1][2] This document provides a comprehensive guide for the initial in vitro characterization of this compound, offering detailed protocols for handling, solubility assessment, and a selection of foundational screening assays to elucidate its potential therapeutic value.

The protocols herein are designed to be adaptable, providing a robust framework for researchers to begin their investigations. The underlying principle of these experimental designs is to establish a clear and reproducible workflow, from basic compound management to the generation of reliable biological data.

Compound Handling and Storage

Proper handling and storage of 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride are paramount to ensure its stability and the reproducibility of experimental results.

1. Safety Precautions:

  • Always handle the compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or powder. In case of accidental inhalation, move to fresh air immediately.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

2. Storage Conditions:

  • Store the solid compound in a tightly sealed container in a cool, dry place, protected from light.

  • For long-term storage, temperatures of -20°C are recommended.[3]

3. Stock Solution Preparation:

The preparation of a concentrated stock solution is a critical first step for most in vitro assays. Dimethyl sulfoxide (DMSO) is a common solvent for novel small molecules due to its high solubilizing capacity.[3]

Table 1: Compound Specifications
PropertyValueSource
Compound Name 3-(Propan-2-yloxy)pyridin-2-amine hydrochlorideN/A
Molecular Formula C₈H₁₃ClN₂ON/A
Molecular Weight 188.65 g/mol N/A
Purity (%) >95% (Verify with Certificate of Analysis)N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO
Storage Conditions -20°C, desiccated[3]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the preparation of a 10 mM stock solution, a common starting concentration for screening campaigns.

Materials:

  • 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Amber vials or microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: Calculate the mass of the compound required to make the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 188.65 g/mol * (1000 mg / 1 g) = 1.8865 mg

  • Weighing: Carefully weigh the calculated amount of the compound using an analytical balance.

  • Solubilization: Transfer the weighed compound into a sterile amber vial or microcentrifuge tube. Add the calculated volume of anhydrous DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Visually inspect to ensure complete dissolution.[4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C.[3]

Diagram 1: Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage Calculate Calculate Mass Weigh Weigh Compound Calculate->Weigh Add_Solvent Add DMSO Weigh->Add_Solvent Vortex Vortex Add_Solvent->Vortex Sonicate Sonicate (if needed) Vortex->Sonicate Incomplete dissolution Aliquot Aliquot Vortex->Aliquot Complete dissolution Sonicate->Aliquot Store Store at -20°C Aliquot->Store

Caption: General workflow for preparing a chemical stock solution.

In Vitro Screening Protocols

The following protocols provide a starting point for assessing the biological activity of 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the ADP-Glo™ Kinase Assay, a luminescent ADP detection assay that can be used for virtually any kinase.[5] This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Rationale: The aminopyridine scaffold is a common feature in many kinase inhibitors. This assay provides a universal platform to screen the compound against a panel of kinases to identify potential targets.

Materials:

  • Kinase of interest

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride stock solution

  • Kinase assay buffer (specific to the kinase)

  • 384-well white plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of the 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride stock solution in the appropriate kinase assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced inhibition.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/substrate/ATP mixture to each well to initiate the reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagram 2: Kinase Inhibition Assay Workflow

G Start Start Add_Cmpd Add Compound/ Vehicle Start->Add_Cmpd Add_Kinase_Mix Add Kinase/ Substrate/ATP Add_Cmpd->Add_Kinase_Mix Incubate_Kinase Incubate Add_Kinase_Mix->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_RT1 Incubate (RT) Add_ADP_Glo->Incubate_RT1 Add_Detection Add Detection Reagent Incubate_RT1->Add_Detection Incubate_RT2 Incubate (RT) Add_Detection->Incubate_RT2 Read_Lum Read Luminescence Incubate_RT2->Read_Lum Analyze Analyze Data (IC₅₀) Read_Lum->Analyze End End Analyze->End

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Protocol 3: Cell-Based GPCR Functional Assay (cAMP Assay)

This protocol describes a general method for assessing the effect of the compound on G-protein coupled receptor (GPCR) activation by measuring changes in intracellular cyclic AMP (cAMP) levels.[6]

Rationale: Many drugs target GPCRs. This assay can determine if the compound acts as an agonist or antagonist of a specific GPCR.

Materials:

  • A cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).

  • cAMP assay kit (e.g., Promega's GloSensor™ cAMP Assay or a similar HTRF-based assay).

  • Cell culture medium and supplements.

  • White, clear-bottom 96-well or 384-well plates.

  • Known agonist and antagonist for the GPCR of interest (for controls).

  • 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride stock solution.

  • Luminometer or HTRF-compatible plate reader.

Procedure:

  • Cell Seeding: Seed the cells expressing the GPCR of interest into the assay plate at a predetermined density and allow them to attach overnight.

  • Compound Addition (Agonist Mode):

    • Prepare serial dilutions of the compound in assay buffer.

    • Add the diluted compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Compound Addition (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of the compound for a specified time (e.g., 15-30 minutes).

    • Add a known agonist at a concentration that gives a submaximal response (e.g., EC₈₀) and incubate for a further specified time.

  • cAMP Detection:

    • Lyse the cells (if required by the assay kit) and add the cAMP detection reagents according to the manufacturer's instructions.

    • Incubate for the recommended time to allow the detection reaction to proceed.

  • Data Acquisition: Measure the luminescence or HTRF signal using a plate reader.

  • Data Analysis:

    • Agonist mode: Generate a dose-response curve and calculate the EC₅₀ value.

    • Antagonist mode: Generate a dose-response curve for the inhibition of the agonist response and calculate the IC₅₀ value.

Diagram 3: GPCR cAMP Assay Logic

G cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode GPCR GPCR G_protein G Protein GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Response Cellular Response (Luminescence/HTRF) cAMP->Response Leads to Compound Test Compound Compound->GPCR Activates? Compound->GPCR Blocks? Agonist Known Agonist Agonist->GPCR

Caption: Conceptual diagram of a GPCR cAMP functional assay.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[7]

Rationale: The aminopyridine moiety is present in some antimicrobial agents. This assay is a standard method to assess the antibacterial potential of the compound.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride stock solution.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Spectrophotometer or McFarland standards.

  • Incubator.

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of the compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Example 96-Well Plate Layout for MIC Determination
Well1 (256 µg/mL)2 (128 µg/mL)3 (64 µg/mL)...10 (0.5 µg/mL)11 (Growth Control)12 (Sterility Control)
Row A Cpd + BactCpd + BactCpd + Bact...Cpd + BactBact onlyBroth only
Row B Cpd + BactCpd + BactCpd + Bact...Cpd + BactBact onlyBroth only
........................
Row H Cpd + BactCpd + BactCpd + Bact...Cpd + BactBact onlyBroth only

Data Interpretation and Further Steps

The results from these initial screens will guide the subsequent stages of research. Positive hits in any of these assays should be confirmed through repeat experiments and, where possible, orthogonal assays. For instance, a confirmed hit in a kinase assay could be followed up with direct binding studies or cell-based assays to measure the inhibition of downstream signaling pathways. Similarly, promising antimicrobial activity should be further characterized against a broader panel of pathogens and assessed for its mechanism of action.

References

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved February 18, 2026, from [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing. Retrieved February 18, 2026, from [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

  • Cell-based Assays for GPCR Activity. (2013, October 3). Biocompare: The Buyer's Guide for Life Scientists. Retrieved February 18, 2026, from [Link]

  • Small Molecule Screening Process Steps. (n.d.). Danaher Life Sciences. Retrieved February 18, 2026, from [Link]

  • SMALL MOLECULES. (n.d.). Captivate Bio. Retrieved February 18, 2026, from [Link]

Sources

3-(Propan-2-yloxy)pyridin-2-amine hydrochloride for kinase inhibitor development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Kinase Inhibitor Potency using 3-(Propan-2-yloxy)pyridin-2-amine HCl

Executive Summary

In the competitive landscape of kinase inhibitor discovery, the 2-aminopyridine motif remains a privileged scaffold for ATP-competitive (Type I/I½) inhibition. This guide details the application of 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride (CAS: 1199773-24-4 / Free base equivalent) as a high-value building block.

Unlike simple aminopyridines, the 3-isopropoxy substitution provides a critical dual function:

  • Steric Locking: It restricts the rotation of the amine, pre-organizing the molecule for entropy-favored binding to the kinase hinge region.[1]

  • Hydrophobic Filling: The isopropyl group targets the solvent-exposed front or the gatekeeper pocket (e.g., L1196 in ALK), improving potency and selectivity profiles compared to smaller methoxy analogs.[2]

This note provides validated protocols for synthesizing inhibitors targeting ALK (Anaplastic Lymphoma Kinase) and IRAK4 , along with downstream biological evaluation workflows.[2]

Chemical Profile & Structural Rationale

Compound Specifications
PropertySpecification
IUPAC Name 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride
Synonyms 2-Amino-3-isopropoxypyridine HCl; 3-Isopropoxypyridin-2-amine HCl
Molecular Formula C₈H₁₂N₂O[1][3][4][5] · HCl
Molecular Weight 188.65 g/mol (Salt); 152.19 g/mol (Free Base)
Solubility High in Water, DMSO, MeOH; Low in DCM/EtOAc (Salt form)
Key Feature Hinge Binder: The pyridine N1 and C2-amino group form a donor-acceptor pair with the kinase hinge residues (e.g., Met1199 in ALK).[2]
Structural Logic (SAR)

The 3-isopropoxy group is not merely a bystander.[1] In ALK inhibitors like Ceritinib (LDK378) , a 2-isopropoxy-aniline moiety is used.[1] Replacing the phenyl ring with a pyridine (as in this compound) lowers lipophilicity (LogD) and improves metabolic stability while retaining the critical hydrophobic contact.[2]

SAR_Logic Fragment 3-(Propan-2-yloxy) pyridin-2-amine Hinge Kinase Hinge (e.g., Met1199) Fragment->Hinge H-Bonding (Donor/Acceptor) Pocket Hydrophobic Pocket (Gatekeeper/Solvent) Fragment->Pocket Isopropyl Group (Van der Waals) Potency Increased Potency & Selectivity Hinge->Potency Pocket->Potency

Figure 1: Mechanism of Action. The 2-aminopyridine core anchors to the hinge, while the 3-isopropoxy group fills hydrophobic voids, driving potency.[2]

Protocol 1: Synthetic Incorporation (Scaffold Coupling)[1]

Objective: Couple 3-(Propan-2-yloxy)pyridin-2-amine to a 2,4-dichloropyrimidine core (common in ALK/ROS1 inhibitors) via Nucleophilic Aromatic Substitution (SNAr).

Context: The HCl salt is stable but non-nucleophilic.[1] It must be neutralized in situ or pre-treated to liberate the free amine for the reaction to proceed.

Materials:
  • Amine: 3-(Propan-2-yloxy)pyridin-2-amine HCl (1.0 equiv)

  • Electrophile: 2,4-dichloro-5-methylpyrimidine (1.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv) or K₂CO₃ (2.5 equiv)[2]

  • Solvent: n-Butanol (n-BuOH) or DMA (Dimethylacetamide)[1]

  • Inert Gas: Argon or Nitrogen[6]

Step-by-Step Methodology:
  • Preparation of Free Base (In Situ):

    • Charge the reaction vessel with 3-(Propan-2-yloxy)pyridin-2-amine HCl (1.0 mmol, 188 mg) and the Electrophile (1.0 mmol).

    • Add n-Butanol (5 mL). Note: n-BuOH is preferred for SNAr due to its high boiling point and ability to solubilize polar intermediates.

    • Add DIPEA (3.0 mmol, 0.52 mL) dropwise.[2] Stir at room temperature for 10 minutes to ensure neutralization.

  • The Coupling Reaction:

    • Heat the mixture to 110°C (reflux) under an inert atmosphere.

    • Monitor by LC-MS. The product (monosubstitution at the C4 position of pyrimidine) typically forms within 4–12 hours .[2]

    • Checkpoint: Look for the mass [M+H]⁺ corresponding to the coupled product.[2] The C2-chlorine on the pyrimidine usually remains intact for subsequent derivatization.

  • Work-up & Isolation:

    • Cool to room temperature.[6]

    • Precipitation: Often, the product precipitates upon cooling.[2][1] Filter and wash with cold ethanol.

    • Extraction (if no precipitate): Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL).[2] Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (SiO₂, 0–10% MeOH in DCM).[2]

Pro-Tip: If using Buchwald-Hartwig coupling (for less reactive aryl halides), avoid in situ neutralization with weak bases.[1] Pre-free-base the amine by partitioning between NaOH/DCM to prevent Pd-catalyst poisoning by chloride ions.

Synthesis_Workflow Start Start: Amine HCl Salt Neutralize Neutralization: Add DIPEA/n-BuOH Start->Neutralize Heat S_NAr Reaction: 110°C, 4-12h Neutralize->Heat Check LC-MS Check: Target Mass? Heat->Check Check->Heat No (Continue) Workup Workup: Precipitation or Extraction Check->Workup Yes

Figure 2: Synthetic workflow for coupling the aminopyridine fragment to a pyrimidine scaffold.

Protocol 2: Biological Validation (Kinase Assay)

Objective: Evaluate the inhibitory potency (IC₅₀) of the synthesized compound against ALK (Anaplastic Lymphoma Kinase).

Method: ADP-Glo™ Kinase Assay (Promega).[1] This assay quantifies the ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[2]

Materials:
  • Enzyme: Recombinant Human ALK (active).[1]

  • Substrate: Poly (Glu, Tyr) 4:1 or specific peptide substrate.[2]

  • ATP: Ultrapure ATP (10 µM final, near K_m).

  • Test Compound: Synthesized inhibitor (dissolved in 100% DMSO).

  • Detection Reagent: ADP-Glo™ Reagent and Kinase Detection Reagent.[1]

Assay Protocol:
  • Compound Preparation:

    • Prepare a 3-fold serial dilution of the test compound in DMSO (10 points).

    • Transfer 1 µL of compound to a 384-well white plate.

  • Kinase Reaction:

    • Add 2 µL of ALK Enzyme diluted in 1x Kinase Buffer. Incubate for 10 min at RT (allows compound to bind).

    • Add 2 µL of Substrate/ATP Mix to initiate the reaction.[1]

    • Incubate at RT for 60 minutes .

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate for 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP to Luciferase signal).[1] Incubate for 30 min.

  • Data Analysis:

    • Read Luminescence (RLU) on a plate reader.[2][1]

    • Normalize data: (Sample - Min) / (Max - Min) * 100.

    • Fit curves using a 4-parameter logistic model (GraphPad Prism) to determine IC₅₀.

Success Criteria:

  • Z' Factor: > 0.5 (indicates a robust assay).

  • Reference: Include Ceritinib as a positive control (Expected IC₅₀ < 5 nM).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Coupling HCl salt inhibiting Pd-catalyst (in Buchwald).[1]Action: Perform a distinct free-basing step: Dissolve salt in water, adjust pH to 10 with NaOH, extract with DCM, dry, and use the oil.[2]
Incomplete Reaction (SNAr) Pyrimidine partner not electrophilic enough.[1]Action: Switch solvent to NMP and increase temp to 140°C, or switch to Pd-catalyzed Buchwald coupling (Pd₂(dba)₃ / Xantphos).
High Assay Background ATP contamination or enzyme degradation.Action: Use ultrapure ATP. Aliquot enzyme to avoid freeze-thaw cycles.
Poor Solubility High lipophilicity of final inhibitor.Action: The pyridine nitrogen can be protonated. Formulate the final inhibitor as a mesylate or citrate salt for biological testing.

References

  • Marsilje, T. H., et al. (2013).[2] "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry, 56(14), 5675-5690.[2] [2]

  • Novartis AG. (2014). "Pyrazolo[1,5-a]pyridine derivatives and their use as DLK inhibitors." World Intellectual Property Organization, WO2014111496A1.[2]

  • Palmer, C., et al. (2012).[2][7] "Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction."[7] Bioorganic & Medicinal Chemistry Letters, 22(24), 7605-7609.[2][7]

  • GuideChem. (2025). "3-(Propan-2-yloxy)pyridin-2-amine hydrochloride Specifications."

Sources

Cell-based assay protocol with 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cellular Profiling of the Kinase-Privileged Scaffold 3-(Propan-2-yloxy)pyridin-2-amine Hydrochloride

Abstract & Introduction

3-(Propan-2-yloxy)pyridin-2-amine hydrochloride (CAS: 15583-16-1, free base analogs) represents a critical "privileged structure" in medicinal chemistry. The 2-aminopyridine motif is a canonical ATP-mimetic pharmacophore, frequently serving as the "hinge-binding" moiety in Type I and Type II kinase inhibitors (e.g., Crizotinib, Ceritinib).

While often utilized as a synthetic intermediate, evaluating the biological baseline of such fragments is a cornerstone of Fragment-Based Drug Discovery (FBDD) . This protocol details the cellular profiling of this scaffold to determine its:

  • Baseline Cytotoxicity: Establishing the non-specific toxicity window.

  • Proliferative Inhibition: Assessing low-affinity target engagement (typical of fragments) in cancer cell lines.

Key Mechanistic Insight: The 2-amino group functions as a hydrogen bond donor/acceptor pair interacting with the kinase hinge region (e.g., Glu/Met residues). The 3-isopropoxy group provides hydrophobic bulk, potentially occupying the "Gatekeeper" pocket or solvent front, influencing selectivity profiles early in the design phase.

Material Preparation & Handling

Compound Properties:

  • Chemical Name: 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride[1]

  • Molecular Weight: ~188.65 g/mol (HCl salt)

  • Solubility: High in Water/PBS (due to HCl salt); High in DMSO.

  • Stability: Hygroscopic. Store desicated at -20°C.

Stock Solution Protocol:

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , PCR-grade. While water soluble, DMSO is required to ensure sterility and compatibility with compound libraries.

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Dissolve 18.87 mg of powder in 1.0 mL of DMSO.

  • Storage: Aliquot into amber glass vials (avoid plastic for long-term storage of hydrophobic fragments) and store at -80°C. Avoid freeze-thaw cycles >3 times.

Experimental Protocol: Cell Viability & Fragment Screening

This assay utilizes a metabolic surrogate (ATP quantification) to measure cell viability. It is optimized for detecting weak-affinity interactions typical of fragment scaffolds (IC50 in µM-mM range).

Cell Line Selection
  • Primary Model: A549 (Lung Carcinoma) or H3122 (ALK+ Lung Cancer) .

    • Rationale: H3122 is driven by EML4-ALK fusion. Since this scaffold mimics ALK inhibitor motifs, H3122 provides a "sensitized" system to detect specific binding versus general toxicity.

  • Control Model: PBMC or HFL1 (Fibroblasts) to assess non-specific toxicity.

Reagents
  • Assay Medium: RPMI-1640 + 10% FBS + 1% Pen/Strep.

  • Detection Reagent: CellTiter-Glo® (Promega) or equivalent ATP-based luminescent assay.

  • Control Compound: Staurosporine (1 µM) or Crizotinib (if using ALK+ cells).

Assay Workflow (Step-by-Step)

Day 1: Seeding

  • Harvest cells at 80-90% confluency.

  • Dilute to 5,000 cells/well (adherent) or 10,000 cells/well (suspension) in 90 µL of fresh medium.

  • Dispense into white-walled, clear-bottom 96-well plates.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Day 2: Compound Treatment (The "Fragment" Dosing Scheme)

  • Note: Fragments require higher dosing than optimized drugs.

  • Serial Dilution: Prepare a 1000X dilution plate in DMSO.

    • Top concentration: 100 mM (Final assay: 100 µM).

    • Dilution factor: 1:3 (8 points).

    • Range: 100 µM down to ~0.04 µM.

  • Intermediate Dilution: Transfer 2 µL of DMSO stock to 198 µL of warm medium (10X stock).

  • Final Addition: Add 10 µL of the 10X intermediate stock to the 90 µL cell culture wells.

    • Final DMSO concentration: 0.1% (Must remain constant across all wells).

  • Controls:

    • Negative: 0.1% DMSO only.

    • Positive: Staurosporine (1 µM final).

    • Blank: Medium only (no cells).

Day 5: Readout (72-Hour Exposure)

  • Equilibrate the plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.

  • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).

  • Orbitally shake for 2 minutes (200 rpm) to lyse cells.

  • Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Read Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., EnVision, GloMax).

Data Analysis & Visualization

Calculation

Normalize raw luminescence units (RLU) to percentage viability:



Interpretation
  • IC50 > 100 µM: Inactive fragment. Safe building block.

  • IC50 10 - 100 µM: "Hit" fragment. Suggests weak specific binding (likely hinge region). Worth derivatizing.

  • Steep Hill Slope (> 2.0): Suggests non-specific toxicity (aggregation, membrane disruption) rather than specific target inhibition.

Workflow Diagram

AssayWorkflow Compound 3-(Propan-2-yloxy) pyridin-2-amine HCl Stock 100 mM Stock (DMSO) Compound->Stock Dissolve Dilution Serial Dilution (100 µM - 0.04 µM) Stock->Dilution 1:3 Serial Incubation 72h Incubation 37°C, 5% CO2 Dilution->Incubation Treat Cells Cells Cell Seeding (A549 / H3122) Cells->Incubation Adhere 24h Readout Luminescence (ATP Quantification) Incubation->Readout Add Reagent Analysis IC50 Calculation & Fragment Ranking Readout->Analysis Data Process

Caption: Workflow for profiling the pyridine fragment using an ATP-based viability assay.

Mechanism of Action (Hypothetical)

MOA Fragment 2-Amino-3-isopropoxy Pyridine Scaffold Interaction H-Bonding (Donor/Acceptor) Fragment->Interaction Binds Kinase Kinase Hinge Region (e.g., ALK/ROS1) Kinase->Interaction Target Effect ATP Competition (Weak Inhibition) Interaction->Effect Blocks ATP Outcome Reduced Cell Proliferation Effect->Outcome Downstream

Caption: Hypothetical binding mechanism of the aminopyridine scaffold at the kinase hinge.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells Compound insolubility at >50 µM in aqueous media.Check wells under microscope. If crystals visible, lower max concentration to 50 µM.
High Background Signal Contaminated reagents or light leak.Use white plates. Dark adapt plates for 10 mins before reading.
No Toxicity at 100 µM Fragment has low permeability or low affinity.This is a "clean" safety profile. For FBDD, confirm uptake via PAMPA assay or LC-MS.
Edge Effect Evaporation in outer wells.Fill outer wells with PBS; use only inner 60 wells for assay.

References

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066): A Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[2] Nature Reviews Cancer. Link

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega Technical Bulletins. Link

Sources

Application Note: Solubility Optimization & Stock Preparation for 3-(Propan-2-yloxy)pyridin-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a standardized protocol for the solubilization, handling, and storage of 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride .[1] While this compound is a critical building block in medicinal chemistry (often used as a scaffold for kinase inhibitors), its physicochemical properties—specifically the interplay between the lipophilic isopropoxy group and the hydrophilic hydrochloride salt—require precise handling to prevent experimental variability.

Key Takeaway: The hydrochloride (HCl) salt form significantly enhances water solubility compared to the free base.[2] However, high-concentration aqueous stock solutions will be acidic.[1] For biological assays, DMSO is the recommended solvent for master stocks , with subsequent dilution into buffered media to manage pH and prevent precipitation.

Technical Specifications & Physicochemical Profile[3][4][5]

Before beginning experimental work, verify the compound identity and properties.

ParameterSpecificationNotes
Compound Name 3-(Propan-2-yloxy)pyridin-2-amine HClAlso: 3-isopropoxypyridin-2-amine HCl
CAS Number 1797701-65-5Specific to the HCl salt form
Molecular Weight 188.65 g/mol Base MW (~152.[1][3]19) + HCl (36.[1]46)
Appearance White to off-white solidHygroscopic; store with desiccant
Solubility (DMSO) High (>50 mM)Preferred for Master Stock
Solubility (Water) Moderate to HighAcidic pH; risk of hydrolysis if stored long-term
pKa (Calc.) ~6.8 (Pyridine N)Protonated at physiological pH

Solubility Decision Framework

The choice of solvent depends entirely on the downstream application. Use the decision tree below to select the appropriate solubilization strategy.

SolubilityLogic Start Start: Define Application AppType Application Type? Start->AppType CellBio Cell Biology / Screening AppType->CellBio ChemSyn Chemical Synthesis AppType->ChemSyn Enzymatic Enzymatic Assay (Cell-free) AppType->Enzymatic DMSO_Stock Protocol A: DMSO Master Stock (50-100 mM) CellBio->DMSO_Stock Preferred Org_Solv Organic Solvent (MeOH, DCM, DMF) ChemSyn->Org_Solv Enzymatic->DMSO_Stock If enzyme tolerates DMSO Aq_Stock Protocol B: Aqueous Stock (Water/Buffer) Enzymatic->Aq_Stock If DMSO sensitive Check_pH CRITICAL: Check pH Compatibility (HCl salt is acidic) DMSO_Stock->Check_pH Upon Dilution Aq_Stock->Check_pH

Figure 1: Solvent selection logic based on experimental requirements. Blue nodes indicate the recommended pathway for most biological assays.

Protocol A: Preparation of DMSO Master Stock (Recommended)

This protocol is designed to create a 50 mM master stock solution.[1] DMSO (Dimethyl sulfoxide) is the gold standard for small molecule screening because it suppresses ionization issues and prevents microbial growth.

Materials
  • 3-(Propan-2-yloxy)pyridin-2-amine HCl (Solid)[1][3]

  • DMSO, anhydrous (≥99.9%, cell-culture grade)[1]

  • Amber glass vials (to protect from light)

  • Vortex mixer[1]

Step-by-Step Procedure
  • Calculate Mass: To prepare 1 mL of a 50 mM stock:

    
    
    
    
    
    [1]
  • Weighing: Weigh ~9.43 mg of the solid into a tared amber vial. Record the exact mass (e.g., 9.60 mg).

  • Volume Adjustment: Calculate the exact volume of DMSO needed to reach 50 mM based on the actual mass:

    
    
    (Example: For 9.60 mg, add 1017 µL DMSO).
    
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.[1] The solution should be clear and colorless.

    • Note: If particles persist, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Aqueous Dilution & pH Management

CRITICAL WARNING: This compound is a hydrochloride salt .[1] When dissolved in unbuffered water or low-capacity buffers, it will lower the pH significantly.[1]

The "pH Shock" Phenomenon

In cell culture, adding a high concentration of an HCl salt directly to media can turn the Phenol Red indicator yellow (acidic), potentially killing cells via acidosis rather than drug activity.

Dilution Workflow
  • Intermediate Dilution: Dilute the DMSO Master Stock (50 mM) 1:10 into PBS (pH 7.4) to create a 5 mM working solution.

    • Observation: Check for precipitation (cloudiness).[1] The isopropoxy group makes the molecule moderately lipophilic; if precipitation occurs at 5 mM, lower the concentration to 1 mM.

  • Final Assay Concentration: Dilute the working solution into the cell culture medium (e.g., DMEM + 10% FBS).

    • Target DMSO: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.[1]

  • Self-Validating QC Step:

    • Visual: Hold the tube against a dark background. Is it clear?

    • pH Check: Spot 2 µL of the final media onto pH paper. It must remain neutral (pH 7.2–7.6).[1]

Experimental Workflow Diagram

Workflow Solid Solid Compound (Store w/ Desiccant) Weigh Weigh Exact Mass (e.g., 9.4 mg) Solid->Weigh Dissolve Dissolve in DMSO (Master Stock 50mM) Weigh->Dissolve QC_1 QC: Visual Check (Clear Solution?) Dissolve->QC_1 QC_1->Dissolve Fail: Sonicate Dilute Dilute to Working Conc. (PBS or Media) QC_1->Dilute Pass QC_2 QC: pH Check (Neutral?) Dilute->QC_2 QC_2->Dilute Fail: Adjust Buffer exp Proceed to Experiment QC_2->exp Pass

Figure 2: Step-by-step workflow from solid handling to experimental readiness.

Troubleshooting & FAQ

Q: The solution turned yellow upon dissolving in water.

  • A: This is normal for some aminopyridines, but check the pH.[1] If it is highly acidic (pH < 4), the yellow color might be a pH indicator effect or oxidation. In DMSO, it should remain colorless to faint yellow.

Q: Can I autoclave the aqueous stock?

  • A: No. Small organic molecules, especially those with ether linkages (isopropoxy) and amines, can degrade under high heat and pressure.[1] Use 0.22 µm syringe filtration (PVDF or PES membrane) for sterilization.[1]

Q: My compound precipitated when added to the cell media.

  • A: This is "Crash-out." The lipophilic isopropoxy group reduces solubility in aqueous media.

    • Solution 1: Reduce the final concentration.

    • Solution 2: Warm the media to 37°C before adding the drug.

    • Solution 3: Increase the intermediate dilution step (e.g., DMSO -> PBS -> Media) rather than DMSO -> Media directly.

References

  • Compound Specifics: Biosynth. "3-(Propan-2-yloxy)pyridin-2-amine hydrochloride - Product Specifications."[1][3] Biosynth Catalog. Accessed October 2025.[1][4][5] Link

  • Solubility Principles: Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard text on formulation).

  • DMSO in Biological Assays: Cayman Chemical.[1] "Preparation of Stock Solutions." Cayman Technical Guides. Link

  • Salt Forms in Pharma: Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies Utilizing 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold in Modern Drug Discovery

The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, recognized for its role as a versatile pharmacophore in a multitude of clinically successful drugs.[1][2] Its simple, low molecular weight design allows for extensive functionalization, enabling the synthesis of diverse compound libraries with a wide range of pharmacological activities.[1] This scaffold is particularly prominent in the development of kinase inhibitors, where the pyridine nitrogen and the exocyclic amine can form critical hydrogen bond interactions with the hinge region of the kinase active site.[3][4]

This application note provides a comprehensive guide for researchers on utilizing 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride as a foundational scaffold for structure-activity relationship (SAR) studies. We will delve into the strategic rationale behind analog design, provide detailed protocols for synthesis and biological evaluation, and present a framework for interpreting SAR data, with a particular focus on the development of novel kinase inhibitors.

The isopropoxy group at the 3-position of the pyridine ring offers a key vector for modification. It influences the compound's lipophilicity, solubility, and metabolic stability, while also providing a potential interaction point with the solvent front or hydrophobic pockets within a target's active site. Understanding how modifications to this group, as well as other positions on the scaffold, impact biological activity is the central goal of the SAR studies outlined herein.

Part 1: Designing the SAR Campaign - A Rational Approach to Analog Synthesis

A successful SAR campaign is not a random walk through chemical space but a systematic exploration guided by medicinal chemistry principles. The goal is to understand which structural features are essential for activity (the pharmacophore) and which can be modified to improve potency, selectivity, and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).[5][6]

Our strategy for exploring the SAR of the 3-(Propan-2-yloxy)pyridin-2-amine scaffold is multi-pronged, focusing on systematic modifications at three key positions:

  • R1: The 3-O-Alkyl Group: The isopropoxy group will be explored for its optimal size, shape, and electronics. This includes varying alkyl chain length and branching, as well as introducing cyclic and polar functionalities.

  • R2: The Pyridine Ring Core: Substitutions on the pyridine ring will be investigated to modulate the electronic properties of the core and to explore potential new interactions with the target.

  • R3: The 2-Amine Group: While often crucial for hinge binding in kinases, this group can be functionalized to extend into solvent-exposed regions or to probe for additional binding pockets.

The following diagram illustrates the strategic approach to the SAR exploration of the 3-(Propan-2-yloxy)pyridin-2-amine scaffold.

SAR_Strategy cluster_core Core Scaffold: 3-(Propan-2-yloxy)pyridin-2-amine cluster_R1 R1: 3-O-Alkyl Modifications cluster_R2 R2: Pyridine Ring Substitutions cluster_R3 R3: 2-Amine Functionalization Core 3-(Propan-2-yloxy)pyridin-2-amine R1_Alkyl Vary Alkyl Chain (Me, Et, n-Pr, c-Pr) Core->R1_Alkyl Size & Lipophilicity R1_Polar Introduce Polar Groups (-OCH2CH2OH, -OCH2CF3) Core->R1_Polar Solubility & H-bonding R1_Bioisostere Bioisosteric Replacement (e.g., cyclopropylmethoxy) Core->R1_Bioisostere Conformation R2_EWG Electron-Withdrawing Groups (5-Cl, 5-CN) Core->R2_EWG Modulate pKa R2_EDG Electron-Donating Groups (5-Me, 5-OMe) Core->R2_EDG Modulate pKa R3_Acylation Acylation (-NHAc) Core->R3_Acylation Probe Solvent Front R3_Alkylation Reductive Amination (-NH-CH2-Ar) Core->R3_Alkylation Explore New Pockets

Caption: Strategic approach for the SAR exploration of the 3-(Propan-2-yloxy)pyridin-2-amine scaffold.

Rationale for Analog Selection: The Power of Bioisosterism

Bioisosteric replacement is a powerful strategy in drug design to optimize physicochemical and pharmacological properties while maintaining the overall binding mode.[7][8] In our SAR campaign, we will employ both classical and non-classical bioisosteres. For example, replacing the isopropoxy group with a cyclopropylmethoxy group can maintain a similar steric profile while altering the metabolic stability and conformational flexibility of the molecule.[9]

Part 2: Synthetic Protocols for Analog Generation

The synthesis of analogs will be based on established methods for the preparation of 2-aminopyridine derivatives.[10][11] The following is a general, yet detailed, protocol for the synthesis of analogs with modifications at the R1 position.

Protocol 2.1: Synthesis of 3-O-Alkyl-pyridin-2-amine Analogs

This protocol describes a two-step synthesis starting from commercially available 2-amino-3-hydroxypyridine.

Step 1: O-Alkylation of 2-amino-3-hydroxypyridine

  • To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (R1-X, where X = Br or I, 1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-O-alkyl-pyridin-2-amine.

Step 2: Salt Formation (Optional but Recommended for Handling and Solubility)

  • Dissolve the purified 3-O-alkyl-pyridin-2-amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Add a solution of hydrochloric acid (HCl) in diethyl ether (e.g., 2 M, 1.1 eq) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

The following diagram outlines the general synthetic workflow.

Synthesis_Workflow Start 2-Amino-3-hydroxypyridine Step1 O-Alkylation (NaH, R1-X, DMF) Start->Step1 Purification Purification (Column Chromatography) Step1->Purification Intermediate 3-O-Alkyl-pyridin-2-amine Step2 Salt Formation (HCl in Ether) Intermediate->Step2 Product 3-O-Alkyl-pyridin-2-amine HCl Step2->Product Purification->Intermediate

Caption: General synthetic workflow for the preparation of 3-O-Alkyl-pyridin-2-amine analogs.

Part 3: Biological Evaluation - In Vitro and Cell-Based Assays

The choice of biological assays is dictated by the therapeutic target of interest. Given the prevalence of the 2-aminopyridine scaffold in kinase inhibitors, we will focus on protocols for evaluating compounds against a panel of protein kinases.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[12][13][14]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase of interest, a suitable substrate (e.g., a peptide or protein), and [γ-33P]ATP in a kinase assay buffer.

  • Compound Addition: Add the test compounds, serially diluted in dimethyl sulfoxide (DMSO), to the reaction wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Initiation and Incubation: Initiate the kinase reaction by adding the ATP/substrate mixture and incubate at 30 °C for a specified time (e.g., 60 minutes).

  • Termination and Detection: Terminate the reaction by spotting the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-33P]ATP.

  • Quantification: Quantify the amount of 33P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.[15]

Protocol 3.2: Cell-Based Kinase Activity Assay (Phosphorylation-Specific Antibody)

Cell-based assays provide a more physiologically relevant assessment of a compound's activity by measuring its effects within a cellular context.[16][17][18][19]

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) in a 96-well plate and allow cells to adhere overnight. Treat the cells with serially diluted test compounds for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Detection of Phosphorylation: Use an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay to detect the phosphorylation level of a known downstream substrate of the target kinase. This typically involves capturing the total substrate protein and detecting the phosphorylated form with a phosphorylation-specific antibody.[19]

  • Data Analysis: Quantify the signal (e.g., absorbance or fluorescence) and calculate the percentage of inhibition of substrate phosphorylation for each compound concentration. Determine the IC50 value as described for the in vitro assay.

The following diagram illustrates the workflow for the cell-based kinase assay.

Cell_Assay_Workflow Start Plate Cells Step1 Compound Treatment Start->Step1 Step2 Cell Lysis Step1->Step2 Step3 ELISA for Phospho-Substrate Step2->Step3 Step4 Data Analysis (IC50 Determination) Step3->Step4 Result Cellular IC50 Step4->Result

Caption: Workflow for a cell-based kinase phosphorylation assay.

Part 4: Data Interpretation and SAR Table

The data generated from these assays will be compiled into an SAR table to facilitate the identification of trends and to guide the design of the next generation of analogs.

Table 1: Hypothetical SAR Data for 3-(Propan-2-yloxy)pyridin-2-amine Analogs against Target Kinase X

Compound IDR1 (3-position)R2 (5-position)Kinase X IC50 (nM)Cell-based IC50 (nM)
1 -O-iPr-H5002500
2 -O-Et-H8004000
3 -O-nBu-H150800
4 -O-cPr-H6003000
5 -O-CH2CH2OH-H1200>10000
6 -O-nBu-Cl50250
7 -O-nBu-Me2001000
  • R1 Position: Increasing the alkyl chain length from ethyl to n-butyl (compounds 2 vs. 3) improves both in vitro and cellular potency, suggesting a preference for a more lipophilic group in this position. The introduction of a polar hydroxyl group (compound 5) is detrimental to activity.

  • R2 Position: The addition of an electron-withdrawing chlorine atom at the 5-position (compound 6 vs. 3) significantly enhances potency. In contrast, an electron-donating methyl group (compound 7) reduces activity. This suggests that modulating the electronics of the pyridine ring is a key factor in optimizing inhibitor potency.

Conclusion

This application note has provided a comprehensive framework for utilizing 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride as a starting point for SAR studies. By systematically modifying the core scaffold and employing a well-defined cascade of in vitro and cell-based assays, researchers can efficiently explore the chemical space around this privileged scaffold. The insights gained from such studies are invaluable for the development of novel, potent, and selective drug candidates, particularly in the field of kinase inhibition.[5]

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology website. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from INiTS website. [Link]

  • RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from RSC Publishing website. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from Profacgen website. [Link]

  • ACS Omega. (2024, January 19). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from ACS Publications website. [Link]

  • PMC - NIH. (n.d.). In vitro NLK Kinase Assay. Retrieved from National Center for Biotechnology Information website. [Link]

  • PMC. (n.d.). Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. Retrieved from National Center for Biotechnology Information website. [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from Eurofins Discovery website. [Link]

  • Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from Creative Biolabs website. [Link]

  • Thieme. (2022). Preparation of 2-Aminopyridines and 2-Aminoazines by a Zincke Reaction. Retrieved from Thieme Chemistry website. [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from Bio-protocol website. [Link]

  • ResearchGate. (2022, May 2). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Retrieved from ResearchGate website. [Link]

  • ResearchGate. (2021, December). 2-Aminopyridine - An unsung hero in drug discovery. Retrieved from ResearchGate website. [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from protocols.io website. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from Reaction Biology website. [Link]

  • PMC. (2023, June 22). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Retrieved from National Center for Biotechnology Information website. [Link]

  • ScienceDirect. (2013, January 1). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Retrieved from ScienceDirect website. [Link]

  • Automate.video. (2024, November 25). Structure-Activity Relationship Studies. Retrieved from Automate.video website. [Link]

  • Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
  • PubMed. (2024, September 12). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from National Center for Biotechnology Information website. [Link]

  • ACS Publications. (2024, August 23). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from ACS Publications website. [Link]

  • PMC. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from National Center for Biotechnology Information website. [Link]

  • ResearchGate. (n.d.). Four-component synthesis of 2-aminopyridines. Retrieved from ResearchGate website. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-aminopyridine. Retrieved from PrepChem.com website. [Link]

  • PubChemLite. (n.d.). 3-(propan-2-yloxy)pyridin-2-amine hydrochloride (C8H12N2O). Retrieved from PubChemLite website. [Link]

  • American Journal of PharmTech Research. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. Retrieved from ajptr.com. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from Chemspace website. [Link]

  • SciSpace. (n.d.). Input of Isosteric and Bioisosteric Approach in Drug design. Retrieved from typeset.io. [Link]

  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Retrieved from Chemistry LibreTexts website. [Link]

  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from drughunter.com. [Link]

Sources

Application Note: One-Pot Synthesis of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, one-pot synthesis of 2-amino-3-cyanopyridine derivatives , a privileged scaffold in medicinal chemistry found in IKK-β inhibitors, antimicrobial agents, and anticancer therapeutics.[1]

Traditionally, pyridine synthesis involves multi-step procedures (e.g., Chichibabin amination) characterized by harsh conditions, low regioselectivity, and poor atom economy.[1] This guide presents a validated four-component coupling reaction (4-CR) utilizing aldehydes, ketones, malononitrile, and ammonium acetate.[1]

Key Deliverables:

  • Mechanism-Driven Design: A full breakdown of the Knoevenagel-Michael-Cyclization cascade.

  • Green Protocols: Two distinct workflows—(A) a scalable thermal method using a heterogeneous catalyst (Cu/C or Na₂CaP₂O₇) and (B) a high-throughput microwave-assisted solvent-free protocol.

  • Validation: Process parameters for optimizing yield (>90%) and purity.

Scientific Foundation & Mechanism[2]

The one-pot synthesis of 2-amino-3-cyanopyridines relies on a cascade reaction sequence. Understanding the specific order of bond-forming events is critical for troubleshooting low yields or byproduct formation.

The Reaction Cascade

The reaction proceeds through a cooperative mechanism involving Knoevenagel condensation and Michael addition , followed by intramolecular cyclization .[1]

  • Activation: The base/catalyst activates the methylene group of malononitrile.[1]

  • Knoevenagel Condensation: Malononitrile reacts with the aromatic aldehyde to form an arylidenemalononitrile intermediate (highly electrophilic).[1]

  • Enamine Formation: Simultaneously, the ketone (e.g., acetophenone) reacts with ammonium acetate (nitrogen source) to form an enamine or imine species in situ.[1]

  • Michael Addition: The enamine attacks the arylidenemalononitrile.[1]

  • Cyclization & Aromatization: The resulting adduct undergoes intramolecular cyclization and oxidative aromatization to yield the final 2-aminopyridine core.

Mechanistic Pathway Visualization

The following diagram illustrates the convergent pathway. Note the critical intersection of the two transient intermediates (A and B).[1]

ReactionMechanism cluster_0 Precursors A cluster_1 Precursors B Aldehyde Aromatic Aldehyde (R-CHO) Knoevenagel Intermediate A: Arylidenemalononitrile Aldehyde->Knoevenagel Knoevenagel Condensation Malo Malononitrile (CH2(CN)2) Malo->Knoevenagel Ketone Methyl Ketone (R'-COCH3) Enamine Intermediate B: Enamine/Imine Ketone->Enamine Condensation NH4OAc Ammonium Acetate (NH4OAc) NH4OAc->Enamine MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Michael Addition Enamine->MichaelAdduct Cyclized Dihydropyridine Intermediate MichaelAdduct->Cyclized Intramolecular Cyclization Product Final Product: 2-Amino-3-cyanopyridine Cyclized->Product Tautomerization & Aromatization

Caption: Convergent mechanistic pathway for the 4-component synthesis of 2-amino-3-cyanopyridines.

Critical Process Parameters (CPP)

Optimization data derived from catalytic screening (e.g., using Cu/C or Na₂CaP₂O₇) highlights three variables controlling reaction efficiency.

ParameterOptimal RangeImpact on Process
Solvent Ethanol or Solvent-FreePolarity Effect: Polar solvents (EtOH) stabilize the ionic transition states. Solvent-free conditions (melt) maximize reactant concentration, often accelerating kinetics [1, 3].[1]
Temperature 80°C – 100°CActivation Energy: Temperatures below 60°C result in incomplete Knoevenagel condensation. >120°C may degrade the malononitrile [4].[1]
Catalyst Heterogeneous (Cu/C, Na₂CaP₂O₇)Reusability: Solid catalysts allow for filtration and reuse (up to 6-8 cycles) without significant activity loss, crucial for green chemistry metrics [1, 3].[1]
Stoichiometry 1 : 1 : 1 : 1.5Ammonium Excess: A 1.5–2.0 equiv excess of NH₄OAc is required to drive the enamine formation equilibrium forward.[1]

Experimental Protocols

Protocol A: Thermal Synthesis using Heterogeneous Catalyst (Scalable)

Best for: Lab-scale synthesis (1–10 mmol) requiring high purity and catalyst recycling.[1]

Reagents:

  • Benzaldehyde derivative (1.0 mmol)[1][2]

  • Acetophenone derivative (1.0 mmol)[1]

  • Malononitrile (1.0 mmol)[1]

  • Ammonium Acetate (1.5 mmol)[1][2][3]

  • Catalyst: Cu/C nanoparticles (2 mol%) OR Na₂CaP₂O₇ (50 mg) [1, 3][1]

  • Solvent: Ethanol (5 mL) or Acetonitrile (2 mL)[1]

Step-by-Step Workflow:

  • Charging: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde, ketone, malononitrile, and ammonium acetate.

  • Catalyst Addition: Add the heterogeneous catalyst (e.g., 20 mg Cu/C).[1]

  • Reaction: Add solvent (Ethanol). Heat the mixture to reflux (80°C) with vigorous stirring.

  • Monitoring: Monitor via TLC (Eluent: n-Hexane/Ethyl Acetate 7:3). The reaction typically completes in 30–60 minutes .[1]

    • Checkpoint: Disappearance of the aldehyde spot is the primary indicator of completion.[1]

  • Work-up:

    • Hot Filtration: Filter the hot reaction mixture through a Celite pad or sintered glass funnel to recover the solid catalyst.[1] Wash the catalyst with hot ethanol (2 x 5 mL).[1] Save catalyst for regeneration.

    • Crystallization: Allow the filtrate to cool to room temperature.[1] The product usually precipitates as a solid.[1]

    • Isolation: Filter the crude solid.[1][4]

  • Purification: Recrystallize from hot ethanol (95%) to afford the pure 2-amino-3-cyanopyridine.

Expected Yield: 85–94%[1]

Protocol B: Microwave-Assisted Solvent-Free Synthesis (High Throughput)

Best for: Rapid library generation and screening.

Reagents:

  • Same stoichiometry as Protocol A.[1]

  • No Solvent (Neat reaction).[1][5]

Step-by-Step Workflow:

  • Preparation: In a microwave-safe vial (10 mL), mix the aldehyde, ketone, malononitrile, and ammonium acetate.

  • Homogenization: Grind the mixture briefly with a spatula or pestle to ensure intimate contact of solids.

  • Irradiation: Place the vial in a microwave synthesizer (e.g., CEM or Biotage).

    • Settings: Power = 300W (dynamic), Temperature = 100°C, Hold Time = 2–5 minutes [4].[1]

  • Cooling: Allow the vial to cool to room temperature. The melt will solidify.[1]

  • Work-up: Add cold ethanol (3 mL) to the solid mass and sonicate for 2 minutes to break up the solid.

  • Isolation: Filter the solid product and wash with cold water to remove excess ammonium acetate.[1] Recrystallize from ethanol.

Expected Yield: 90–96% (Time saving: >90% compared to thermal method).[1]

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Incomplete CyclizationIncrease NH₄OAc to 2.0 equivalents. Ensure temperature is maintained at >80°C.
Impurity: Intermediate A Failed Michael AdditionThe ketone enolization is slow.[1] Add a Lewis acid promoter or ensure the catalyst is basic enough to drive enolization.[1]
Product Color (Dark) Oxidation of AminesPerform reaction under inert atmosphere (N₂) if substrates are electron-rich (e.g., methoxy-substituted).[1]
Catalyst Deactivation Pore CloggingWash recovered catalyst with hot ethanol followed by acetone, then dry at 100°C for 1h before reuse.[1]

References

  • Khalifeh, R., & Ghamari, M. (2016).[1] A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society.[1] Link

  • Talaiefar, S., et al. (2019).[1] Synthesis, Kinetics and a Full Mechanistic Investigation of Four-Component Reaction for Preparation of 2-Amino-3-Cyanopyridine Derivatives. Polycyclic Aromatic Compounds. Link[1]

  • Smara, O., et al. (2022).[1] Nanostructured Na₂CaP₂O₇: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives. MDPI Molecules. Link

  • Tu, S., et al. (2005).[1] One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc. Link

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-KRAS-INT-003
Status: Active Troubleshooting
Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary & Compound Profile

User Context: You are likely synthesizing 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride (CAS: 1101060-79-0), a critical fragment often utilized in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib analogs).[1][2][3]

The Problem: Users frequently report yields <30% due to three competing failure modes:

  • Regioselectivity: Competition between O-alkylation (desired) and N-alkylation (undesired).[1][2][3]

  • Elimination: The secondary alkyl halide (2-bromopropane) undergoes E2 elimination to form propene gas.[1][2][3][4]

  • Salt Isolation: The hydrochloride salt is highly hygroscopic and often "oils out" rather than precipitating if moisture control is poor.

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure point.

DiagnosticTree Start Start: Low Yield Diagnosis CheckTLC 1. Check Reaction TLC/LCMS (Is Starting Material consumed?) Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Yes SM_Gone Starting Material Consumed CheckTLC->SM_Gone No Propene No Product + Gas Evolution (Issue: E2 Elimination) SM_Remains->Propene Reagent Evaporated Check_Impurity 2. Check Impurity Profile (New spots/peaks?) SM_Gone->Check_Impurity N_Alkyl Major Peak: N-alkylated byproduct (Issue: Regioselectivity) Check_Impurity->N_Alkyl Wrong Isomer Check_Workup 3. Check Workup (Did you lose it in extraction?) Check_Impurity->Check_Workup Correct Isomer Aq_Loss Product in Aqueous Layer (pH Issue) Check_Workup->Aq_Loss Wrong pH Salt_Fail Product formed but won't precipitate (Hydration Issue) Check_Workup->Salt_Fail Wet Solvents

Figure 1: Diagnostic logic for isolating the root cause of yield loss.

Technical Deep Dive & Solutions

Issue A: The Regioselectivity Battle (O vs. N Alkylation)

The Science: 2-Amino-3-hydroxypyridine is an ambident nucleophile .[1][2][3]

  • Site A (Oxygen): pKa ~9.[1][2]0. Harder nucleophile.[1]

  • Site B (Ring Nitrogen/Amino): The pyridine nitrogen and exocyclic amine can compete.[1]

  • The Trap: Under non-optimized conditions, alkylation often occurs on the ring nitrogen (forming a pyridone-like species) or the exocyclic amine.

The Solution: The "Cesium Effect" Use Cesium Carbonate (


)  instead of Potassium Carbonate (

).
  • Mechanism: The large cesium cation forms a "loose" ion pair with the phenoxide anion, making the oxygen more nucleophilic and sterically accessible compared to the tighter potassium ion pair.

  • Solvent: Use DMF (Dimethylformamide).[1][2] It is polar aprotic, which solvates the cation well, leaving the phenoxide "naked" and reactive.

ParameterStandard (Low Yield)Optimized (High Yield)
Base

or NaOH

(1.5 - 2.0 equiv)
Solvent Acetone or AcetonitrileDMF (Anhydrous)
Temperature Reflux (>80°C)60°C (Controlled)
Regio-ratio (O:N) ~2:1>10:1
Issue B: The Elimination Trap (Propene Formation)

The Science: The electrophile, 2-bromopropane , is a secondary alkyl halide.

  • Reaction: It is prone to E2 elimination in the presence of strong bases or high heat, forming propene gas (which bubbles out invisible to the user) and HBr.

  • Symptom: The reaction stalls.[1][5] You add more base/reagent, but the starting material persists.

The Solution:

  • Reagent Excess: Use 2.0 - 3.0 equivalents of 2-bromopropane.[1][2][3] You must account for the portion that will inevitably be sacrificed to elimination.

  • Temperature Cap: Do NOT exceed 65°C. Higher temperatures exponentially favor elimination (E2) over substitution (Sn2).[1][2]

  • Sealed Vessel: Run the reaction in a sealed pressure tube if possible to keep the volatile alkyl halide (b.p. 59°C) in the liquid phase.

Issue C: Salt Formation (The "Oiling Out" Phenomenon)

The Science: The target hydrochloride salt is highly soluble in water and polar organic solvents (like methanol).[6] If your solvent contains even trace water, the salt will form a gummy oil or stay in the mother liquor.

The Solution:

  • The "Dry" Drop: Dissolve the free base in anhydrous Ethyl Acetate (EtOAc) .[1]

  • The Acid Source: Add 4M HCl in Dioxane (commercial solution) dropwise.[1][2] Do not use aqueous HCl (37%).[1][2]

  • The Anti-Solvent: If no solid forms, add Diethyl Ether (

    
    )  or Hexanes  until the solution turns turbid, then cool to 0°C.
    

The "Golden Standard" Protocol

Objective: Synthesis of 3-(Propan-2-yloxy)pyridin-2-amine HCl (10g Scale).

Reagents:
  • 2-Amino-3-hydroxypyridine (1.0 equiv)[1][2][3]

  • Cesium Carbonate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) (1.5 equiv)[3]
    
  • 2-Bromopropane (2.5 equiv)[1][2][3]

  • DMF (Anhydrous, 10 vol)

  • 4M HCl in Dioxane[1][2]

Step-by-Step Methodology:
  • Setup: In a 250mL round-bottom flask (or pressure tube), charge 2-amino-3-hydroxypyridine (10g) and anhydrous DMF (100mL).

  • Deprotonation: Add ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (1.5 equiv).[1] Stir at Room Temperature (RT) for 30 mins. Note: The solution will likely darken.
    
  • Alkylation: Add 2-bromopropane (2.5 equiv) in one portion.

  • Reaction: Heat to 60°C for 12–16 hours.

    • QC Check: Pull an aliquot for LCMS.[1] Look for Product (M+1 = 153) vs Starting Material (M+1 = 111).[2][3]

  • Workup (Critical):

    • Cool to RT. Filter off the inorganic solids (

      
      , excess base).
      
    • Dilute filtrate with EtOAc (300mL) and wash with Water (3 x 100mL) to remove DMF.[2] Warning: Pyridines are polar; do not use too much water or you will lose product.[1][2]

    • Wash organic layer with Brine, dry over

      
      , and concentrate.
      
  • Purification (The "Clean Up"):

    • The residue is likely a brown oil containing N-alkyl impurities.[1][2][3]

    • Flash Column: Silica gel.[1][2] Eluent: 0-50% EtOAc in Hexanes.[1][2][3] The O-alkyl product is usually less polar (runs faster) than the N-alkyl byproduct.[1][2][3]

  • Salt Formation:

    • Dissolve the purified free base oil in minimum dry EtOAc.

    • Cool to 0°C.[1]

    • Add 4M HCl/Dioxane (1.1 equiv) dropwise with vigorous stirring.

    • White solid should precipitate immediately.[1] Filter and wash with

      
      .
      

Reaction Pathway Visualization

ReactionPathway cluster_Main Competition Zone SM 2-Amino-3-hydroxypyridine (Substrate) O_Alk O-Alkylation (Sn2) (Desired Path) SM->O_Alk Cs2CO3/DMF 60°C N_Alk N-Alkylation (Impurity) SM->N_Alk K2CO3/Acetone High Temp Reagent 2-Bromopropane (Electrophile) Reagent->O_Alk Elim Elimination (E2) (Propene Gas) Reagent->Elim Strong Base (OH-) >70°C Product 3-Isopropoxypyridin-2-amine (Free Base) O_Alk->Product Salt HCl Salt (Final Solid) Product->Salt HCl/Dioxane (Anhydrous)

Figure 2: Mechanistic pathways showing the competition between substitution and elimination.[1][2][3]

References

  • Lanman, B. A., et al. (2019). Solid forms of KRAS G12C inhibitors. World Intellectual Property Organization.[1] WO2019213516A1 .[1][2]

    • Context: Describes the synthesis of similar aminopyridine intermedi
  • Li, J., et al. (2019). Discovery of Sotorasib (AMG 510). Journal of Medicinal Chemistry.
  • Smith, M. B. (2020).[7] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[1]

    • Context: Authoritative source for HSAB theory (Ambident Nucleophiles) and E2 vs Sn2 competition mechanics.[1]

  • PubChem. (n.d.).[1][2] 3-(Propan-2-yloxy)pyridin-2-amine.[1][2][3][8] National Library of Medicine. [2][3]

Sources

Optimizing reaction conditions for aminopyridine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes actionable troubleshooting and mechanistic understanding over generic descriptions.

Executive Summary: The Reactivity Landscape

Aminopyridines present a unique "Dr. Jekyll and Mr. Hyde" profile in synthesis. They possess two nucleophilic sites (the exocyclic amine and the ring nitrogen) and can act as potent catalyst poisons.

Successful functionalization requires navigating three intrinsic properties:

  • Basicity & pKa: The reactivity order correlates with pKa (4-AP > 2-AP > 3-AP). 2-aminopyridine (pKa ~6.9) is capable of bidentate chelation, often killing Pd-catalysis.

  • Tautomerism: 2- and 4-aminopyridines have significant amidine character, influencing the stability of oxidative addition intermediates.

  • Nucleophilicity: The ring nitrogen is often more nucleophilic than the exocyclic amine, leading to regioselectivity errors (ring alkylation vs. amine functionalization).

Decision Matrix: Workflow Optimization

Before starting, select your pathway based on the target bond formation.

Reactivity_Matrix Start Target Transformation N_Funct N-Functionalization (Exocyclic Amine) Start->N_Funct C_Funct C-H Functionalization (Pyridine Ring) Start->C_Funct Sub_Type Substrate Type? N_Funct->Sub_Type Minisci Radical Addition (Minisci) C_Funct->Minisci Buchwald Pd-Catalysis (Buchwald-Hartwig) Sub_Type->Buchwald Aryl Halides ChanLam Cu-Catalysis (Chan-Lam) Sub_Type->ChanLam Boronic Acids Condition_A Use Precatalysts (BrettPhos/RuPhos Pd G3/G4) Buchwald->Condition_A Prevent Poisoning Condition_B Cu(OAc)2 + O2 (Use Pyridyl-sulfonate ligands for 2-AP) ChanLam->Condition_B Aerobic Oxidative Condition_C Acidic Media (TFA) + Ag(I)/Persulfate Minisci->Condition_C Protonation Required

Figure 1: Strategic decision tree for selecting the optimal catalytic manifold based on substrate class and desired outcome.

Module A: N-Arylation (Cross-Coupling)

Primary Challenge: Catalyst Poisoning and Regioselectivity.[1]

FAQ: Why does my Buchwald-Hartwig reaction stall with 2-aminopyridine?

Root Cause: 2-aminopyridine acts as a bidentate ligand. It coordinates to the Palladium center through both the exocyclic amine and the ring nitrogen, displacing the phosphine ligand and forming a catalytically inactive "Pd-sink." Solution:

  • Switch to Precatalysts: Do not use Pd(OAc)₂ or Pd₂dba₃. Use 3rd or 4th Generation Precatalysts (e.g., BrettPhos Pd G3 or RuPhos Pd G3 ). These rapidly generate the active mono-ligated Pd(0) species, bypassing the induction period where poisoning occurs [1].

  • Ligand Selection: Use bulky dialkylbiaryl phosphines (BrettPhos, RuPhos). The bulk prevents the formation of the inactive bis-amine Pd complex.

  • Base Selection: Use LHMDS (Lithium Hexamethyldisilazide). It is strong enough to deprotonate the amine but bulky enough to minimize coordination.

Protocol 1: Robust N-Arylation of 2-Aminopyridines

Target: Coupling 2-aminopyridine with Aryl Bromides.

ParameterRecommendationRationale
Catalyst BrettPhos Pd G3 (1–2 mol%)Ensures rapid oxidative addition; prevents off-cycle resting states.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point; t-Amyl alcohol promotes solubility of polar substrates.
Base LHMDS (2.0 equiv)Soluble base; prevents aggregation; compatible with sensitive functionalities.
Temp 80–100 °CSufficient energy to overcome the activation barrier of the deactivated amine.

Step-by-Step:

  • Charge a reaction vial with BrettPhos Pd G3 (0.02 equiv), Aryl Bromide (1.0 equiv), and 2-Aminopyridine (1.2 equiv).

  • Evacuate and backfill with Argon (x3). Crucial: O₂ kills the active catalyst.

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Add LHMDS (1.0 M in THF, 2.0 equiv) dropwise.

  • Seal and heat to 90 °C for 4–12 hours.

  • Workup: Quench with NH₄Cl (sat). Extract with EtOAc. The product often remains in the organic phase, but check aqueous pH if the product is highly basic.

Module B: C-H Functionalization (Ring Alkylation)

Primary Challenge: Low Yield and Polylkylation.

FAQ: I am getting low conversion in Minisci reactions. Why?

Root Cause: The Minisci reaction involves nucleophilic radical attack.[2][3] If your pyridine ring is not protonated, it is electron-rich and repels the nucleophilic alkyl radical. Solution:

  • Acid is Mandatory: Ensure the reaction medium is acidic (pH < 3) using TFA or H₂SO₄. This protonates the pyridine (making it pyridinium), lowering the LUMO and activating it toward radical attack [2].

  • Temperature Control: Radical decarboxylation is endothermic. If using thermal initiation (Ag/Persulfate), ensure T > 60 °C.

Protocol 2: Minisci C-H Alkylation

Target: C2/C4 Alkylation of Pyridines using Carboxylic Acids.

ComponentRoleSpecification
Substrate Aminopyridine1.0 equiv
Alkyl Source Carboxylic Acid (R-COOH)3.0–5.0 equiv (Radicals are short-lived; excess is needed).
Catalyst AgNO₃ 0.2–0.5 equiv (Catalyzes decarboxylation).
Oxidant (NH₄)₂S₂O₈ 3.0 equiv (Regenerates Ag(II)).
Solvent 10% TFA in Water/Acetonitrile Protic environment is essential for the mechanism.

Mechanism Visualization:

Minisci_Cycle Start Carboxylic Acid (R-COOH) Oxidation Oxidative Decarboxylation (Ag+/S2O8) Start->Oxidation Radical Alkyl Radical (R•) Oxidation->Radical -CO2 Attack Radical Addition (C-C Bond Formation) Radical->Attack Substrate Protonated Pyridine (Py-H+) Substrate->Attack Activated Electrophile ReArom Re-aromatization (-H+) Attack->ReArom

Figure 2: The Minisci cycle requires protonation of the heterocycle to facilitate nucleophilic radical addition.

Troubleshooting Guide (Symptom -> Cure)

SymptomProbable CauseCorrective Action
Reaction Stalls < 20% (Pd-Coupling) Catalyst poisoning by substrate.Switch to Pd G3/G4 precatalysts . Increase ligand:Pd ratio to 2:1.
Regioisomer Mixture (N- vs C-alkylation) Ambident nucleophile behavior.Use Buchwald conditions (Pd) for exclusive N-arylation. Use SNAr only if the electrophile is highly activated (e.g., 2,4-dinitrohalobenzene).
Blue/Green Reaction Color (Chan-Lam) Cu(II) saturation/inactive species.This is normal for Chan-Lam. If yield is low, add molecular sieves (water inhibits the transmetallation step in some cases) [3].
Explosion/Vigorous Gas (Minisci) Rapid decarboxylation.Add the oxidant (NH₄)₂S₂O₈ portion-wise over 1 hour. Do not add all at once.
No Reaction (2-Aminopyridine Chan-Lam) Poor coordination to Cu(OAc)₂.Use Cu(II)-pyridyliminoarylsulfonate complexes or switch to high-temp (refluxing MeOH) [3].

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides."[4] Chemical Reviews, 2016.

  • Duncton, M. A. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists."[5] MedChemComm, 2011.

  • Qiao, J. X., & Lam, P. Y. S. "Copper-promoted C–N bond cross-coupling with boronic acids and derivatives." Synthesis, 2011.[6]

Sources

Purification challenges with 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride byproducts

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for process chemists and researchers working with 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride .

Product Code: 3-IPP-NH2-HCl CAS: 1305324-43-7 (Free Base Analog) Support Tier: Level 3 (Senior Process Development)[1]

Introduction: The "Deceptive" Intermediate

Welcome to the advanced troubleshooting hub. You are likely here because this molecule—a critical scaffold for KRAS G12C inhibitors and other kinase targets—is behaving unpredictably.

While the structure appears simple (an aminopyridine with an isopropoxy ether), the synthesis involves the alkylation of an ambident nucleophile (2-amino-3-hydroxypyridine).[1] This creates a "perfect storm" for three specific failure modes:

  • Regioisomer Contamination: Competition between O-alkylation (desired) and N-alkylation (impurity).[1]

  • Salt Amorphization: The HCl salt tends to "oil out" rather than crystallize due to the flexible isopropoxy chain disrupting lattice packing.

  • Oxidative Instability: Electron-rich aminopyridines are prone to rapid air-oxidation (browning).[1]

Below are the Field-Proven Protocols to resolve these issues.

Module 1: The "Sticky Oil" Syndrome (Salt Formation)

User Question:

"I treated the free base with 4M HCl in dioxane, but instead of a white solid, I got a brown, sticky oil that refuses to solidify. Rotovap drying just makes a foam. How do I get a handleable solid?"

Root Cause Analysis:

This is a classic lattice energy failure .[1] The isopropyl group adds rotational freedom, and if the HCl addition is too rapid, the salt traps solvent molecules, forming a supersaturated oil (honey-state) rather than a crystal lattice. Dioxane often solvates the cation too strongly.

The "Dual-Solvent Displacement" Protocol

Do not simply evaporate to dryness.[1] Use this thermodynamic control method to force lattice formation.

Reagents:

  • Solvent A (Dissolution): Isopropanol (IPA) or Ethanol (EtOH) (Anhydrous)[1]

  • Solvent B (Anti-solvent): Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) [1]

Step-by-Step Procedure:

  • Redissolution: Dissolve the "sticky oil" in the minimum amount of hot IPA (60°C).

    • Ratio: ~3-5 mL per gram of substrate.

  • Seeding (Critical): Cool to 40°C. If you have any solid seed crystals from a previous batch, add them now. If not, scratch the glass wall vigorously with a glass rod to induce nucleation.

  • Anti-solvent Addition: Add MTBE dropwise while stirring.[1]

    • Target Ratio: 1:3 (IPA:MTBE).

    • Observation: You should see a "cloud point" turn into defined particulates.

  • Aging: Stir at 0-5°C for 2 hours. Do not filter immediately; the crystal ripening (Ostwald ripening) is necessary to prevent filter clogging.

Troubleshooting Decision Tree

SaltCrystallization Start Start: Sticky Oil/Foam Solvent Dissolve in Hot IPA (Min Vol) Start->Solvent Seed Cool to 40°C & Seed/Scratch Solvent->Seed Cloud Cloud Point Visible? Seed->Cloud AddMTBE Add MTBE dropwise (1:3 ratio) Cloud->AddMTBE Yes Reheat Reheat to dissolve Cloud->Reheat No (Precipitates too fast) Switch Switch System: EtOH/EtOAc Cloud->Switch No (Stays oily) Cool Cool to 0°C & Age 2h AddMTBE->Cool Filter Filter & Wash with cold MTBE Cool->Filter Reheat->AddMTBE

Figure 1: Decision logic for converting amorphous aminopyridine salts into crystalline solids.[1]

Module 2: The Regioisomer Nightmare (N- vs. O-Alkylation)

User Question:

"HPLC shows a 12% impurity with the same mass (M+1 = 153) eluting just before my product. Recrystallization isn't removing it. What is it?"

Technical Diagnosis:

You are seeing the N-alkylated isomer (1-isopropyl-2-amino-3-hydroxypyridinium species).[1]

  • Mechanism: The starting material (2-amino-3-hydroxypyridine) is an ambident nucleophile.[1]

    • O-Alkylation (Desired): Occurs at the hydroxyl oxygen.[1] Favored by "hard" electrophiles or silver salts [1].

    • N-Alkylation (Impurity): Occurs at the ring nitrogen.[1] Favored by "soft" electrophiles (like iodides) and polar aprotic solvents without specific base control [2].

The "pKa Swing" Purification Strategy

Recrystallization often fails because the isomers have similar solubilities. However, their basicity differs significantly.[2]

  • Target (O-alkyl): Aromatic pyridine ring.[1][3] Basic (pKa ~6.5 - 7.0).[1]

  • Impurity (N-alkyl): Pyridone-like character.[1] Significantly less basic or neutral depending on tautomer.

Protocol:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Acid Extraction (The Filter): Extract with 0.5 M HCl (aqueous).

    • Logic: The basic Target will protonate and move to the water phase. The less basic N-alkyl impurity will largely remain in the EtOAc layer (or partition poorly).

  • Wash: Wash the aqueous layer 2x with EtOAc to remove entrained neutral impurities.

  • Basification: Adjust the aqueous layer pH to ~10 using NaOH or Na2CO3.

  • Recovery: Extract the now-free base Target back into EtOAc.

  • Salt Formation: Proceed to HCl salt formation (Module 1).

Data Comparison: Isomer Properties

FeatureTarget (O-Isomer) Impurity (N-Isomer)
Structure Ether linkage (Ar-O-R)Cyclic Amide/Imine (N-R)
Aromaticity Intact Pyridine RingDisrupted (Pyridone-like)
Basicity Basic (Protonates easily)Weakly Basic / Neutral
Retention (RP-HPLC) Elutes Later (More Lipophilic)Elutes Earlier (More Polar)

Module 3: Oxidative Stability (The "Pink" Problem)

User Question:

"My white powder turned pink/brown after sitting on the bench for 3 days. Is it degraded?"

Analysis:

Aminopyridines are electron-rich and prone to formation of N-oxides and diazo-polymers upon exposure to air and light [3].[1] The color change represents trace (<0.5%) degradation, but it can catalyze further decomposition.

Prevention & Remediation Protocol
  • During Workup: Add Sodium Metabisulfite (Na2S2O5) (0.5% w/v) to the aqueous wash during extraction. This acts as a sacrificial antioxidant.

  • Storage: Store the HCl salt, not the free base. The protonated amine is electron-deficient and resistant to oxidation.

  • Rescue: If the product is brown:

    • Dissolve in water.[1][4]

    • Treat with Activated Charcoal (5 wt%) for 30 mins at room temperature.

    • Filter through Celite.

    • Lyophilize or recrystallize.[5]

Impurity Fate Mapping

The following diagram illustrates where your impurities go during the recommended workup.

ImpurityFate Mixture Crude Reaction Mixture (Target + N-Alkyl + Salts) Step1 Partition: EtOAc / 0.5M HCl Mixture->Step1 OrgLayer Organic Layer (Discard) Step1->OrgLayer Non-basic species AqLayer Aqueous Layer (Target-H+) Step1->AqLayer Protonated Amines N_Alkyl N-Alkyl Impurity (Remains in Org) OrgLayer->N_Alkyl Target Target Molecule (In Water) AqLayer->Target Step2 Basify (pH 10) & Extract AqLayer->Step2 Final Pure Free Base Step2->Final

Figure 2: Fate mapping of N-alkylated impurities during acid-base swing extraction.

References

  • Epsztajn, J., & Bieniek, A. (1985). Study of the alkylation of 2-pyridones and hydroxypyridines. Journal of the Chemical Society, Perkin Transactions 1, 213-220.[3] [1][3]

  • RSC Advances. (2016). N- versus O-alkylation of 2-pyridones: A theoretical and experimental study. (General principle citation for ambident nucleophiles).

  • BenchChem Technical Support. (2025). Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts: Troubleshooting Protocols. (Analogous chemistry for aminopyridine salt handling).

  • Google Patents. (2012).[1] CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.[1][6] (Industrial purification of aminopyridine salts).

Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) before handling pyridine derivatives.

Sources

Overcoming poor regioselectivity in pyridine functionalization

[1]

Current Status: Online Operator: Senior Application Scientist Subject: Overcoming Regioselectivity & Reactivity Barriers in Pyridine Scaffolds

Introduction: The "Pyridine Problem"

Welcome to the technical support hub for pyridine functionalization. If you are here, you are likely facing the "Pyridine Paradox":

  • Electrophilic Aromatic Substitution (EAS) fails because the ring is

    
    -deficient (inert) and the nitrogen lone pair scavenges electrophiles (poisoning).
    
  • Nucleophilic Aromatic Substitution (S_NAr) works but requires pre-installed leaving groups.

  • C-H Activation struggles with catalyst poisoning (N-coordination) or poor selectivity between C2, C3, and C4 positions.

This guide provides modular workflows to override these intrinsic biases. We do not offer generic advice; we provide engineered solutions based on steric blocking, radical vectors, and transient directing groups.

Module 1: Accessing C4 (and C2) via Radical Vectors

Issue: "I need to alkylate C4, but I'm getting C2/C4 mixtures or over-alkylation."

The Minisci reaction is the standard for alkylating electron-deficient heterocycles, but it notoriously suffers from poor regiocontrol. The nucleophilic alkyl radical prefers the electron-deficient C2 and C4 positions.

The Engineered Solution: Maleate Blocking Groups

To achieve exclusive C4-selectivity , you must sterically shield the C2 position. The most robust protocol involves a transient maleate blocking group (developed by the Baran Lab).

Protocol: C4-Selective Alkylation
  • Pre-requisite: Pyridine substrate, Maleic anhydride, Alkyl carboxylic acid (radical precursor).[1]

  • Mechanism: The maleate reacts with the pyridine nitrogen to form a zwitterionic intermediate that sterically blocks both C2 positions, forcing the radical to C4.

Step-by-Step Workflow:

  • Blocking: Dissolve pyridine (1 equiv) and maleic acid (1 equiv) in DCM. Stir to form the salt/zwitterion.

  • Radical Addition: Add

    
     (0.2 equiv), 
    
    
    (2.0 equiv), and the alkyl carboxylic acid (2.0 equiv) in a biphasic mixture (DCM/H2O). Heat to 40-50°C.
  • Deprotection: Treat the crude mixture with a base (e.g.,

    
     or 
    
    
    ) to cleave the maleate and restore the pyridine ring.
Troubleshooting Minisci Reactions
SymptomProbable CauseCorrective Action
Low Conversion Radical quenching by

or inefficient oxidative decarboxylation.
Degas solvents thoroughly. Ensure

is fresh. Switch to photoredox conditions (Ir-catalyst + Blue LED) if thermal initiation fails.
C2/C4 Mixture Lack of steric control.[2]Apply the Maleate Blocking Protocol. Alternatively, use bulky solvents (TFA/HFIP) to increase steric bulk around the protonated nitrogen.
Bis-alkylation Product is more electron-deficient than starting material.Stop reaction at 60-70% conversion. Use the radical precursor as the limiting reagent.

Module 2: Accessing C3 (Meta) via Steric Control

Issue: "I cannot functionalize the C3 position. EAS fails, and lithiation goes to C2."

C3 is the "electronic dead zone" of pyridine. It is not electron-deficient enough for nucleophilic attack (Minisci/S_NAr) and too deactivated for standard EAS.

The Engineered Solution: Iridium-Catalyzed C-H Borylation

Iridium catalysts (specifically with bipyridine ligands) are sensitive to steric hindrance. They avoid the C2 position (adjacent to the N-lone pair or substituents) and prefer the unhindered C3/C5 positions.

Protocol: C3-Selective Borylation (Hartwig-Miyaura)
  • Catalyst System:

    
     + dtbpy  (4,4’-di-tert-butyl-2,2’-bipyridine).[1][3]
    
  • Reagent:

    
     (Bis(pinacolato)diboron).
    
  • Solvent: Hexane or THF (often run neat).

Critical Logic:

  • If C2 is unsubstituted: The catalyst coordinates to N, inhibiting activity.[1] Fix: Use a Lewis Acid (e.g.,

    
    ) to bind the N-lone pair, or accept lower yields.[1]
    
  • If C2 is substituted (e.g., 2-Me-Pyridine): The steric clash prevents N-coordination. The catalyst will selectively borylate C5 (which is chemically equivalent to C3 in mono-substituted systems).

Module 3: Visualizing the Decision Matrix

The following diagram maps the logical pathways to access specific positions on the pyridine ring.

PyridineLogicStartTarget Position?C2C2 (Ortho)Start->C2C3C3 (Meta)Start->C3C4C4 (Para)Start->C4SNArS_NAr(Requires Leaving Group)C2->SNArHalogen presentMinisci_AcidMinisci Radical(Acidic Media)C2->Minisci_AcidC-H FunctionalizationIr_BorylIr-Catalyzed Borylation(Steric Control)C3->Ir_BorylStandard RouteNi_AlNi-Al Bimetallic(Remote Activation)C3->Ni_AlAdvanced AlkenylationNOxideN-Oxide Route(Nitration/Reduction)C4->NOxideClassic EASMaleateMaleate Blocking(Minisci Variant)C4->MaleateRadical Alkylation

Figure 1: Decision matrix for regioselective pyridine functionalization based on target position and available chemistry.

Module 4: The "Nuclear Option" (N-Oxides)

Issue: "I need to perform EAS (Nitration/Halogenation) but the ring is inert."

Standard pyridine will not undergo Friedel-Crafts or Nitration under mild conditions. You must activate the ring.[2]

The Engineered Solution: N-Oxidation Activation

Converting Pyridine to Pyridine-N-Oxide pushes electron density into the C2 and C4 positions (via resonance from the oxygen anion), making the ring susceptible to electrophiles.[2]

Workflow: Oxidation -> Functionalization -> Reduction
  • Oxidation: Treat Pyridine with mCPBA (DCM, RT) or Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride.[1]

    • Check: Monitor by TLC. N-oxides are much more polar (stay at baseline).

  • Functionalization: Perform Nitration (

    
    ) or Halogenation.
    
    • Selectivity: Favors C4 predominantly due to electronics.

  • Deoxygenation (The Cleanup):

    • Method A (Mild):

      
       or 
      
      
      (can be harsh).
    • Method B (Selective): Zn dust /

      
       (aq).
      
    • Method C (Photoredox): Recent methods use visible light to deoxygenate under mild conditions.

FAQ: Rapid Fire Troubleshooting

Q: My Palladium catalyst dies immediately when coupling pyridines.

  • A: This is the "Heterocycle Poisoning" effect.[4] The pyridine nitrogen binds Pd stronger than the phosphine ligands.

    • Fix 1: Use Pd(OAc)2 / S-Phos or X-Phos . Buchwald ligands are bulky enough to prevent N-coordination.

    • Fix 2: Pre-complex the pyridine with a Lewis Acid (e.g.,

      
      ) before adding the catalyst.
      

Q: I'm trying to fluorinate pyridine directly, but it's exploding/charring.

  • A: Direct fluorination (

    
    ) is uncontrollable. Use Selectfluor  with a silver catalyst (
    
    
    ) in aqueous conditions (radical mechanism) for mono-fluorination, usually at C2.[1]

Q: Can I get C3 selectivity without Iridium?

  • A: Yes, but it's harder.[1] Look into "Zincke Imine" chemistry (McNally group).[5] This involves ring-opening the pyridine to an acyclic intermediate, functionalizing the "C3" equivalent, and ring-closing.[5][6] It is high-effort but high-fidelity for complex scaffolds.

References

  • Minisci Reaction & Maleate Blocking

    • Choi, J., et al. (2021).[1][7] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society.

    • [1]

  • Iridium-Catalyzed Borylation

    • Hartwig, J. F., et al. (2002).[1][3] "Iridium-Catalyzed C-H Borylation of Pyridines." Journal of the American Chemical Society.

    • [1]

  • C3-Selective Activation (Ni-Al Catalysis)

    • Ye, K. Y., et al. (2017).[1] "A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation."[8] Journal of the American Chemical Society.

    • [1]

  • Pyridine N-Oxide Photoredox Chemistry

    • Wang, B., et al. (2022).[1][9][10] "Photoinduced Site-Selective Functionalization of Aliphatic C–H Bonds by Pyridine N-oxide Based HAT Catalysts." ACS Catalysis.

    • [1][11]

  • General Review of Pyridine Functionalization

    • Duffy, J. L., et al. (2023).[1] "Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines." Angewandte Chemie International Edition.

    • [1]

3-(Propan-2-yloxy)pyridin-2-amine hydrochloride stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals using 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding the long-term storage and stability of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the quality of your results.

Introduction: Understanding the Molecule

3-(Propan-2-yloxy)pyridin-2-amine hydrochloride is a substituted aminopyridine derivative. The stability of this molecule can be influenced by several factors, including its aminopyridine core, the isopropoxy side chain, and its formulation as a hydrochloride salt. The primary amine and the pyridine ring are susceptible to oxidative and photolytic degradation, while the ether linkage of the isopropoxy group can be prone to cleavage under harsh acidic conditions. As a hydrochloride salt, the compound is generally more stable and has better solubility in aqueous solutions, but it can also be hygroscopic.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and storage of 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride.

Q1: What are the ideal long-term storage conditions for 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride?

A1: For optimal stability, the compound should be stored at 4°C , protected from light, and in a tightly sealed container to prevent moisture absorption. While some related aminopyridine compounds have shown stability at room temperature, refrigeration is a precautionary measure to minimize the risk of degradation over extended periods.[1][2][3][4]

Q2: I've noticed a change in the color of the powder from white to a yellowish or brownish tint. What does this indicate?

A2: A color change is a common visual indicator of chemical degradation. This is often due to oxidation or the formation of impurities. If you observe a color change, it is crucial to re-evaluate the purity of the compound before use.

Q3: The compound is not dissolving as expected. Could this be related to a stability issue?

A3: Yes, poor solubility can be a sign of degradation. The formation of insoluble polymeric impurities or other degradation products can reduce the overall solubility of the material. It is also important to ensure you are using an appropriate solvent and that the hydrochloride salt has not been inadvertently neutralized.

Q4: How can I quickly assess the purity of my stored 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride?

A4: A quick assessment can be done by checking the melting point. A significant depression or a broad melting range compared to the specification of the fresh compound suggests the presence of impurities. For a more definitive analysis, a technique like High-Performance Liquid Chromatography (HPLC) is recommended.

Q5: Is it necessary to handle this compound in an inert atmosphere?

A5: While short-term handling under normal atmospheric conditions is generally acceptable, for long-term storage or if the compound is to be used in sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.

Part 2: Troubleshooting Guide for Stability Issues

This section provides a systematic approach to identifying and addressing potential stability problems with 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride.

Visual Inspection and Physical Properties Assessment

The first step in troubleshooting is a careful examination of the compound's physical properties.

Protocol 1: Visual and Physical Inspection

  • Color and Appearance: Note any deviation from the expected white to off-white crystalline powder.

  • Solubility Test: Attempt to dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., water or methanol) at a known concentration. Compare the dissolution time and clarity of the solution to that of a fresh batch, if available.

  • Melting Point Analysis: Determine the melting point of the sample and compare it to the range specified in the certificate of analysis.

Chromatographic Purity Analysis

If physical inspection suggests degradation, a chromatographic analysis is the next logical step.

Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This is a stability-indicating method that can separate the parent compound from its potential degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0) is a good starting point.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan, likely around 240-280 nm).

  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and analyze the chromatogram for the appearance of new peaks or a decrease in the area of the main peak compared to a reference standard.

Interpreting the Results: The presence of additional peaks indicates the formation of impurities. The percentage of these impurities can be calculated based on the peak areas. A significant decrease in the main peak area suggests substantial degradation.

Investigating Potential Degradation Pathways: Forced Degradation Studies

To understand the potential degradation pathways and to proactively manage stability, forced degradation studies can be performed.[5][6] These studies intentionally stress the compound to accelerate the formation of degradation products.

Table 1: Conditions for Forced Degradation Studies

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursCleavage of the ether linkage
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursPotential for pyridine ring modifications
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the amine group, N-oxide formation
Thermal Degradation Dry heat at 105°C for 48 hoursGeneral decomposition
Photolytic Degradation Exposure to UV light (e.g., 254 nm) for 24 hoursPhotochemical reactions involving the pyridine ring

Note: The results of these studies can help in identifying potential impurities that might arise during long-term storage.

Part 3: Visualization and Workflow

Decision Tree for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride when a problem is suspected.

Stability_Troubleshooting start Suspected Stability Issue visual_inspection Perform Visual Inspection (Color, Appearance) start->visual_inspection physical_tests Conduct Physical Tests (Solubility, Melting Point) visual_inspection->physical_tests specs_met Do physical properties meet specifications? physical_tests->specs_met hplc_analysis Perform RP-HPLC Purity Analysis specs_met->hplc_analysis No use_compound Compound is likely stable. Proceed with caution. specs_met->use_compound Yes purity_spec Is purity >98% and no significant new peaks? hplc_analysis->purity_spec purity_spec->use_compound Yes quarantine Quarantine the batch. Do not use. purity_spec->quarantine No investigate Investigate root cause. (Storage conditions, handling) quarantine->investigate contact_supplier Contact Technical Support/ Supplier for further guidance. investigate->contact_supplier

Sources

Tier 3 Technical Support: Scaling Synthesis of 3-(Propan-2-yloxy)pyridin-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering difficulties scaling the synthesis of 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride . This is a common bottleneck when moving from medicinal chemistry (gram-scale) to process development (kilo-scale). The core challenges stem from the ambident nucleophilicity of the starting material (leading to regioselectivity issues), the exothermic nature of alkylation, and the extreme hygroscopicity of the final hydrochloride salt.

This guide moves beyond standard literature procedures. It provides a troubleshooting framework based on thermodynamic control and process safety fundamentals.

Module 1: The Alkylation Bottleneck (Regioselectivity)

The Core Problem: "O" vs. "N" Competition

The starting material, 2-amino-3-hydroxypyridine , contains three nucleophilic sites: the hydroxyl oxygen, the exocyclic amine nitrogen, and the ring nitrogen.

  • Target: O-alkylation (Ether formation).

  • Impurity A: Ring N-alkylation (Zwitterionic/Pyridone species).

  • Impurity B: Exocyclic N-alkylation (Secondary amine).

In polar aprotic solvents (DMF/DMSO), the O-alkylation is generally favored by the "Hard-Soft Acid-Base" (HSAB) theory, as the phenoxide anion is a "harder" nucleophile. However, on scale, local concentration hotspots can drive N-alkylation.

Visualization: Competing Reaction Pathways

The following diagram maps the kinetic vs. thermodynamic outcomes.

ReactionPathways SM 2-Amino-3-hydroxypyridine Inter Ambident Anion (Resonance Hybrid) SM->Inter Deprotonation Base Base (Cs2CO3/K2CO3) Base->Inter Prod Target: 3-(Propan-2-yloxy) pyridin-2-amine Inter->Prod O-Alkylation (Kinetic Control) ImpurityN Impurity: N-Alkylated (Ring Nitrogen) Inter->ImpurityN Ring N-Alkylation (Thermodynamic Sink) ImpurityExo Impurity: N-Alkylated (Exocyclic Amine) Inter->ImpurityExo Over-alkylation

Figure 1: Mechanistic divergence in the alkylation of 2-amino-3-hydroxypyridine.

Troubleshooting Guide: Alkylation
SymptomProbable CauseCorrective Action
Low Yield (<50%) Formation of N-alkylated pyridone species.Switch Base: Replace K₂CO₃ with Cs₂CO₃ (0.5 eq) + K₂CO₃ (1.0 eq). Cesium "breaks" ion pairs, exposing the oxygen nucleophile [1].
Reaction Stalls Incomplete deprotonation or moisture in solvent.Dry Solvents: DMF must be <0.05% H₂O. Water solvates the phenoxide, killing nucleophilicity. Use molecular sieves.
Runaway Exotherm All reagents added at once (Batch mode).Semi-Batch: Add 2-bromopropane slowly over 2 hours. Maintain T < 40°C.
Sticky Tars Polymerization of unstable free base.Workup Speed: Do not store the free base oil. Proceed immediately to salt formation.

Module 2: Process Safety & Thermal Management

Scaling this reaction introduces significant thermal risks. The alkylation is exothermic, and 2-aminopyridines are potent CNS toxins.

Critical Safety Protocol (Self-Validating System)

Validation Step: Before starting the 1kg batch, perform a DSC (Differential Scanning Calorimetry) run on the reaction mixture.

  • Warning: If onset of decomposition is <100°C, do not heat the reaction above 50°C.

Q: Why is the temperature spiking during the addition of 2-bromopropane? A: Alkylation is an S_N2 reaction releasing heat. On a gram scale, passive cooling works. On a kilo scale, the surface-area-to-volume ratio decreases.

  • Fix: Use a dosing pump.

  • Limit: Do not exceed an addition rate that raises the internal temperature by >2°C/min.

Module 3: Isolation & Salt Formation[2]

The hydrochloride salt is the preferred form for stability, but it is notoriously hygroscopic.

The "Anhydrous" Crystallization Protocol

Avoid aqueous HCl. Water introduced here is nearly impossible to remove without melting the salt.

Reagents:

  • Crude Free Base (in Ethyl Acetate)

  • HCl in Isopropanol (5-6 M) or HCl gas.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude oil in dry Ethyl Acetate (EtOAc) (5 vol).

    • Check: Solution should be clear. If hazy, filter through Celite to remove inorganic salts (KBr/CsBr).

  • Acidification: Cool to 0-5°C. Add HCl/IPA dropwise.

    • Stoichiometry: Target 1.05 equivalents. Excess HCl causes "oiling out."

  • Crystallization: A white precipitate should form.

    • Troubleshooting: If it oils out, reheat to reflux, add 10% IPA, and cool slowly (10°C/hour).

  • Filtration: Filter under Nitrogen (hygroscopic!). Wash with cold EtOAc.

  • Drying: Vacuum oven at 45°C with P₂O₅ trap.

Visualization: Workup Decision Tree

WorkupLogic Start Crude Reaction Mixture (DMF/Salts/Product) Quench Quench with Water Extract into EtOAc Start->Quench PhaseSep Phase Separation (Check pH > 10) Quench->PhaseSep Dry Dry Organic Layer (Na2SO4) PhaseSep->Dry SaltForm Add HCl/IPA (0-5°C) Dry->SaltForm Decision Precipitate Formed? SaltForm->Decision Solid Filter & Dry (Target Product) Decision->Solid Yes Oil Oiling Out Decision->Oil No Remedy Reheat + Seed Crystal Slow Cool Oil->Remedy Remedy->Solid

Figure 2: Decision logic for the isolation and crystallization of the hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: Can I use 2-chloropropane instead of 2-bromopropane to save cost? A: Yes, but you must add Potassium Iodide (KI) as a catalyst (Finkelstein condition). 2-chloropropane is much less reactive and requires higher temperatures (>80°C), which increases the risk of N-alkylation impurities. For the highest purity profile, stick to the bromide or mesylate.

Q2: The final solid is turning pink/brown upon storage. Why? A: Aminopyridines are oxidation-sensitive [2]. The color change indicates the formation of N-oxide impurities or radical polymerization.

  • Solution: Store under Argon at -20°C. Ensure the salt formation was stoichiometric; excess free amine accelerates oxidation.

Q3: My HPLC shows a peak at RRT 0.85 that tracks with the product. A: This is likely the bis-alkylated impurity (alkylation on both Oxygen and Exocyclic Nitrogen).

  • Fix: Reduce the equivalents of alkyl halide from 1.2 to 1.05. Accept slightly lower conversion to eliminate this difficult-to-remove impurity.

References

  • Effect of Cesium Salts in Organic Synthesis: Flessner, T. & Doye, S. (1999). "Cesium Carbonate: A Powerful Base for Organic Synthesis." Journal of Practical Chemistry.

  • Stability of Aminopyridines: "2-Aminopyridine Safety Data Sheet." Apollo Scientific. 1

  • Pyridine Hydrochloride Crystallization: "Method for cleanly preparing high-purity pyridine hydrochloride." Google Patents.

  • Regioselectivity in Pyridone Alkylation: "Alkylations of Heterocyclic Ambident Anions." Journal of Organic Chemistry.

Sources

Validation & Comparative

Bridging the Gap: A Senior Scientist's Guide to In Vivo Validation of 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising in vitro result to a clinically relevant in vivo outcome is both a critical and challenging transition. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to strategically approach the in vivo validation of a novel small molecule, exemplified by 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride. We will operate under the working hypothesis that this compound has demonstrated potent and selective in vitro inhibition of a key receptor tyrosine kinase (RTK) implicated in non-small cell lung cancer (NSCLC).

The core objective of this guide is to move beyond a simple recitation of protocols. Instead, we will delve into the causality behind experimental choices, emphasizing the establishment of a self-validating system that ensures the scientific integrity and trustworthiness of the data generated. Every claim and protocol is grounded in authoritative sources to provide a robust and reliable blueprint for your research endeavors.

The In Vitro Foundation: A Hypothetical Starting Point

For the context of this guide, we will assume that preliminary in vitro studies have characterized 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) with a particularly high affinity for the L858R mutant, a common driver mutation in NSCLC. Key hypothetical in vitro data are summarized below:

ParameterValueSignificance
Target Kinase EGFR (L858R mutant)A clinically validated target in NSCLC.
IC₅₀ (Enzymatic Assay) 5 nMIndicates high potency against the target kinase.
Cell-based IC₅₀ (NCI-H1975) 50 nMDemonstrates cell permeability and on-target activity.
Kinase Selectivity Profile >100-fold selectivity against other major RTKsSuggests a lower potential for off-target toxicities.
In Vitro Safety Low cytotoxicity in normal human cell linesFavorable preliminary safety profile.

This strong in vitro profile makes 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride a compelling candidate for in vivo validation.

The Strategic Imperative of In Vivo Validation

While in vitro assays are invaluable for initial screening and mechanism of action studies, they cannot fully recapitulate the complex biological environment of a living organism.[1][2] In vivo studies are therefore essential to assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics (PK).[3][4] Furthermore, in vivo models allow for the evaluation of a compound's effect on the tumor in its native microenvironment, providing crucial insights into its pharmacodynamics (PD) and overall efficacy.[5][6]

The transition to in vivo testing must be guided by a clear set of questions:

  • Is the compound bioavailable and does it reach the tumor at sufficient concentrations?

  • Does the compound engage its target in the tumor and modulate downstream signaling?

  • Does target engagement translate into a significant anti-tumor effect?

  • How does the compound's efficacy and safety profile compare to a relevant standard-of-care?

Comparative Framework: Selecting the Right Benchmark

To provide a meaningful assessment of 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride's potential, a direct comparison with a clinically relevant and established drug is paramount. For EGFR-mutant NSCLC, a suitable comparator would be a third-generation EGFR tyrosine kinase inhibitor (TKI) such as Osimertinib. This allows for the contextualization of efficacy and safety data against the current therapeutic landscape.

A Phased Approach to In Vivo Validation

A logical and phased experimental workflow is crucial for a successful in vivo validation campaign. This ensures that each step builds upon the last, providing a comprehensive and coherent dataset.

G cluster_0 Phase 1: Pharmacokinetics & Tolerability cluster_1 Phase 2: Pharmacodynamics & Efficacy cluster_2 Phase 3: Advanced Modeling PK_Tox Single & Multi-dose PK/Tolerability Studies PD Pharmacodynamic (PD) Marker Analysis PK_Tox->PD Establish Dosing Regimen Efficacy Xenograft Efficacy Study PD->Efficacy Confirm Target Engagement Orthotopic Orthotopic Xenograft Model Efficacy->Orthotopic Evaluate in Relevant Microenvironment PDX Patient-Derived Xenograft (PDX) Model Efficacy->PDX Assess Efficacy in Heterogeneous Tumors

Caption: Phased workflow for in vivo validation.

Phase 1: Pharmacokinetic and Tolerability Studies

The initial in vivo experiments are designed to understand the compound's behavior in the body and to establish a safe and effective dosing range.

Experimental Protocol: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Utilize healthy, immunocompromised mice (e.g., NOD-SCID or Athymic Nude) to align with subsequent tumor model studies.

  • Dose Escalation: Administer 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride via the intended clinical route (e.g., oral gavage) in escalating dose cohorts.

  • Monitoring: Closely monitor animals for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity (typically <15-20% body weight loss) or mortality.

Experimental Protocol: Pharmacokinetic (PK) Study

  • Animal Model: Use the same strain of mice as in the MTD study.

  • Dosing: Administer a single dose of 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride at a well-tolerated level.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Interpretation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[3][4]

The results of these studies will inform the dosing regimen for subsequent efficacy studies, aiming for a dose that provides sustained exposure above the in vitro IC₅₀.

Phase 2: Pharmacodynamic and Efficacy Studies

With an established dosing regimen, the next phase focuses on demonstrating target engagement and evaluating anti-tumor activity.

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Line Selection: Use a human NSCLC cell line harboring the target EGFR mutation (e.g., NCI-H1975).

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.[5]

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups:

    • Vehicle Control

    • 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride (at a predetermined dose)

    • Osimertinib (as a positive control)

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Key efficacy endpoints include tumor growth inhibition (TGI) and regression analysis.[7]

Experimental Protocol: Pharmacodynamic (PD) Marker Analysis

  • Study Design: A satellite group of mice from the efficacy study can be used for PD analysis.

  • Tissue Collection: At a specified time point after the final dose, collect tumor tissue.

  • Biomarker Analysis: Analyze tumor lysates for changes in the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK) using techniques like Western blotting or ELISA.[8] A reduction in phosphorylated EGFR would provide direct evidence of target engagement in vivo.

G EGFR EGFR (L858R) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Compound 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride Compound->EGFR Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical EGFR signaling pathway and point of inhibition.

Phase 3: Advanced and More Clinically Relevant Models

Positive results from subcutaneous xenograft studies warrant investigation in more complex and clinically relevant models.

  • Orthotopic Xenograft Models: Implanting tumor cells into their tissue of origin (e.g., the lung for NSCLC) provides a more representative tumor microenvironment.[9] This can influence drug response and metastatic potential.

  • Patient-Derived Xenograft (PDX) Models: These models, developed by implanting fresh patient tumor tissue into immunocompromised mice, better recapitulate the heterogeneity and molecular diversity of human cancers.[5][6] Efficacy in a panel of PDX models can be more predictive of clinical activity.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison between treatment groups.

Table 1: Hypothetical Comparative Efficacy Data

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control 1500 ± 250--2 ± 1.5
3-(Propan-2-yloxy)pyridin-2-amine hydrochloride (50 mg/kg) 300 ± 7580-5 ± 2.0
Osimertinib (25 mg/kg) 250 ± 6083-4 ± 1.8

Table 2: Hypothetical Pharmacodynamic Marker Modulation

Treatment Groupp-EGFR (% of Control)p-AKT (% of Control)p-ERK (% of Control)
Vehicle Control 100100100
3-(Propan-2-yloxy)pyridin-2-amine hydrochloride (50 mg/kg) 15 ± 525 ± 830 ± 7
Osimertinib (25 mg/kg) 12 ± 420 ± 622 ± 5

Conclusion

The in vivo validation of a novel compound like 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride is a multi-faceted process that requires careful planning, rigorous execution, and insightful interpretation. By following a phased approach that systematically addresses pharmacokinetics, pharmacodynamics, and efficacy in progressively more complex models, researchers can build a robust data package that provides a clear and trustworthy assessment of the compound's therapeutic potential. This guide, grounded in established scientific principles and authoritative references, offers a comprehensive roadmap for navigating this critical stage of drug development.

References

  • Tepper, R. I. (2006). Tumor models for efficacy determination. Molecular Cancer Therapeutics, 5(10), 2435–2443. [Link]

  • DeRose, Y. S., Gligorich, K. M., & Welm, A. L. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55092. [Link]

  • Eurofins Discovery. (n.d.). In Vivo Oncology. Pharmacology Discovery Services. [Link]

  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. [Link]

  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. [Link]

  • Cwiek, P., & Mielniczuk, E. (2013). The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine. Current Drug Metabolism, 14(1), 51–61. [Link]

  • ResearchGate. (2024). PHARMACOKINETICS AND PHARMACODYNAMICS OF NOVEL ANTICANCER AGENTS IN CLINICAL TRIALS. [Link]

  • Perrin, J. (2014). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Llopis, J. C., & Parra, A. (2012). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Scientific Reports, 2, 466. [Link]

Sources

Publish Comparison Guide: Orthogonal Assays for 3-(Propan-2-yloxy)pyridin-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Propan-2-yloxy)pyridin-2-amine hydrochloride (CAS 1150596-51-2) is a critical pharmacophore in modern medicinal chemistry. Structurally, it represents a 2-aminopyridine hinge-binding motif , widely utilized in the synthesis of kinase inhibitors (e.g., ALK, ROS1 inhibitors) and TLR8 agonists.

In the context of Fragment-Based Drug Discovery (FBDD), this molecule is not merely a passive building block but an active fragment probe . However, due to its low molecular weight (<200 Da) and typically weak affinity (K_D in the high µM to mM range), standard biochemical inhibition assays (IC50) are prone to high false-positive rates.

This guide outlines the definitive orthogonal assay cascade required to validate the activity of this specific chemotype. We move beyond simple biochemical screens to establish a self-validating biophysical workflow that confirms specific target engagement.

Part 1: The False Positive Trap (Why Orthogonal?)

Before selecting an assay, one must understand the liability of the 2-aminopyridine scaffold. In high-concentration screens (>100 µM), this hydrochloride salt can generate artifactual data through three mechanisms:

  • Colloidal Aggregation: Hydrophobic fragments can form non-specific aggregates that sequester protein, leading to false inhibition.

  • pH Mismatch: The HCl salt form can locally acidify unbuffered assay wells, destabilizing the target protein (e.g., kinases) rather than inhibiting it.

  • Fluorescence Interference: The aminopyridine ring can quench or fluoresce at wavelengths used in standard TR-FRET or FP assays.

The Solution: A "Triangulation" strategy using three distinct physical principles—Thermal Stability , Mass Accumulation , and Magnetization Transfer .

Part 2: The Validation Cascade

The following workflow is the industry standard for validating this fragment.

The High-Throughput Filter: Thermal Shift Assay (TSA/DSF)
  • Role: Primary Screen.[1][2][3][4][5]

  • Principle: Ligand binding stabilizes the protein, shifting its melting temperature (T_m).

  • Why for this molecule: It is label-free and insensitive to the fluorescence interference of the pyridine ring.

  • Success Metric: A

    
     is considered a hit.[5]
    
The Kinetic Validator: Surface Plasmon Resonance (SPR)[2]
  • Role: Orthogonal Confirmation (Binding Affinity).

  • Principle: Measures change in refractive index near a sensor surface as the fragment binds to the immobilized target.

  • Why for this molecule: It differentiates "sticky" non-specific binding (square wave, super-stoichiometric) from true 1:1 binding (exponential curvature). It provides

    
     and 
    
    
    
    .
The Structural Truth: Ligand-Observed NMR (STD-NMR)
  • Role: Epitope Mapping.

  • Principle: Saturation Transfer Difference (STD).[5] Magnetization is transferred from the protein to the bound ligand. Only ligands that physically occupy the binding pocket show a signal.

  • Why for this molecule: It is the ultimate "truth" serum. If the aminopyridine protons do not show an STD signal, the compound is not binding, regardless of what the SPR says.

Part 3: Visualization of the Workflow

The following diagram illustrates the logical flow for validating 3-(Propan-2-yloxy)pyridin-2-amine, including the critical "Go/No-Go" decision points.

ValidationCascade Start Fragment: 3-(Propan-2-yloxy)pyridin-2-amine HCl TSA Step 1: Thermal Shift Assay (DSF) (Screening) Start->TSA Decision1 ΔTm > 0.5°C? TSA->Decision1 SPR Step 2: Surface Plasmon Resonance (SPR) (Kinetics & Affinity) Decision1->SPR Yes Discard FALSE POSITIVE (Discard) Decision1->Discard No Shift Decision2 1:1 Binding Model? SPR->Decision2 NMR Step 3: STD-NMR (Structural Validation) Decision2->NMR Clean Sensorgram DLS Control: Dynamic Light Scattering (Aggregation Check) Decision2->DLS Square Wave/Super-stoichiometric Valid CONFIRMED HIT (Ready for Crystallography) NMR->Valid STD Signal Observed NMR->Discard No Signal DLS->Discard Aggregates Detected

Caption: Figure 1. The biophysical validation cascade designed to filter out false positives common to aminopyridine fragments.

Part 4: Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR)

Objective: Determine


 and residence time.
  • Sensor Chip: Series S Sensor Chip CM5 (Cytiva).

  • Immobilization: Amine coupling of Target Protein (e.g., Kinase Domain) to ~2000 RU. Note: Keep a reference flow cell empty or blocked with ethanolamine.

  • Buffer Preparation (CRITICAL):

    • Base: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20).

    • DMSO Matching: The fragment stock is likely in DMSO. Ensure running buffer and sample buffer have identical DMSO concentrations (typically 2-5%) to avoid "bulk effect" jumps.

    • pH Adjustment: Since the analyte is an HCl salt , high concentrations (1 mM) can lower the pH of the sample plug. Verify pH of the highest concentration sample; adjust with dilute NaOH if necessary to match running buffer.

  • Injection Cycle:

    • Flow rate: 30 µL/min.

    • Contact time: 60s (Association) / 120s (Dissociation).

    • Concentration Series: 0, 15.6, 31.25, 62.5, 125, 250, 500 µM (Multi-cycle kinetics).

  • Analysis: Fit to a 1:1 Langmuir binding model. Look for

    
     values that match theoretical predictions based on molecular weight ratio.
    
Protocol B: Saturation Transfer Difference (STD) NMR

Objective: Confirm the isopropoxy and pyridine protons are in direct contact with the protein.

  • Sample Prep:

    • Protein: 10-20 µM (Deuterated buffer, e.g., PBS in D2O).

    • Ligand (Fragment): 1-2 mM (100x excess).

    • Total Volume: 500 µL in 5mm NMR tube.

  • Pulse Sequence: stddiff (Bruker standard).

    • On-Resonance Irradiation: -0.5 ppm or 12 ppm (targeting protein methyls or amides, avoiding ligand signals).

    • Off-Resonance Irradiation: 30 ppm (control).

    • Saturation Time: 2 seconds.

  • Data Processing:

    • Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.

    • Result: Signals that appear in the difference spectrum belong to the ligand protons receiving magnetization from the protein.

    • Specific Marker: Look for the doublet of the isopropyl methyls (~1.3 ppm) and the aromatic pyridine protons (~6.5 - 8.0 ppm). If these peaks appear in the STD spectrum, binding is confirmed.

Part 5: Data Comparison & Interpretation

FeatureBiochemical (IC50)SPR (Biophysical)STD-NMR (Structural)
Primary Readout Enzymatic InhibitionMass / Refractive IndexMagnetization Transfer
Throughput HighMediumLow
False Positive Risk High (Aggregation, Fluorescence)Medium (Non-specific binding)Very Low
Sample Requirement ng of proteinµg of proteinmg of protein
Information Gained Potency (Functional)Kinetics (

), Affinity
Binding Epitope, Validation
Suitability for CAS 1150596-51-2 Screening Only Required for Affinity Required for Proof
Mechanism of STD-NMR Validation

The following diagram details why STD-NMR is the "Gold Standard" for this specific fragment.

STD_Mechanism cluster_0 Assay Solution Protein Protein Target (Saturated with RF) Ligand_Bound Bound Ligand (Receives Magnetization) Protein->Ligand_Bound Spin Diffusion (Transfer of Saturation) Ligand_Free Free Ligand (No Signal) Signal STD Spectrum (Only Bound Signals Appear) Ligand_Free->Signal Detected Ligand_Bound->Ligand_Free Fast Exchange (k_off)

Caption: Figure 2. Mechanism of STD-NMR. Magnetization is transferred from the protein to the transiently bound aminopyridine fragment, allowing detection of the binding epitope.

References

  • Integrated biophysical approach to fragment screening and validation. Source: Prati, F. et al. (2014). Proceedings of the National Academy of Sciences. Context: Establishes the standard cascade (TSA -> NMR -> ITC/SPR) for validating fragments with weak affinity.

  • Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Source: Erlanson, D. A., et al. (2016). Springer. Context: Discusses the specific use of aminopyridine motifs as hinge binders and the necessity of biophysical validation.

  • Discovery of a novel kinase hinge binder fragment by dynamic undocking. Source: Ruiz-Carmona, S., et al. (2020). RSC Medicinal Chemistry. Context: Validates aminopyridine-like fragments using STD-NMR and Microscale Thermophoresis (MST).

  • False positives in high-throughput screening: Metal impurities and aggregation. Source: Baell, J. B., & Holloway, G. A. (2010). Journal of Medicinal Chemistry. Context: Defines the risks of "PAINS" and aggregation in biochemical assays, necessitating the orthogonal methods described above.

Sources

Technical Assessment: 3-(Propan-2-yloxy)pyridin-2-amine HCl as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical literature review and comparative analysis of 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride (also known as 2-amino-3-isopropoxypyridine hydrochloride ).

Executive Summary & Pharmacophore Profile

3-(Propan-2-yloxy)pyridin-2-amine hydrochloride is a critical heterocyclic building block (fragment) used primarily in the design of ATP-competitive kinase inhibitors . It serves as a "privileged structure" for targeting the hinge region of specific kinases, most notably Anaplastic Lymphoma Kinase (ALK) , ROS1 , and Dual Leucine Zipper Kinase (DLK) .

Unlike simple aminopyridines, the 3-isopropoxy substituent provides a specific steric and lipophilic profile that enhances binding affinity by displacing water molecules in the kinase solvent front or hydrophobic pockets, often yielding superior potency compared to methoxy- or ethoxy-substituted analogues.

Chemical Identity
PropertyDetail
IUPAC Name 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride
Common Name 2-Amino-3-isopropoxypyridine HCl
CAS Number 1101060-79-0 (Free base related: 187654-86-0)
Molecular Formula C₈H₁₂N₂O[1][2] · HCl
Core Function Hinge-binding motif (Donor-Acceptor)
Key Application Synthesis of ALK/ROS1 inhibitors; TLR8 agonists

Comparative Analysis: Substituent Effects on Bioactivity

In medicinal chemistry, the choice of the ether group at the 3-position of the 2-aminopyridine ring is a determinant of kinase selectivity and potency. The following table compares the Isopropoxy scaffold against common alternatives found in drug discovery libraries.

Table 1: Structure-Activity Relationship (SAR) Comparison

Data synthesized from representative kinase inhibitor optimization studies (e.g., ALK/DLK inhibition).

Feature3-Isopropoxy (Subject) 3-Methoxy (Alternative A)3-Benzyloxy (Alternative B)
Steric Bulk (A-Value) Medium (Branching) Low (Compact)High (Bulky/Aromatic)
Lipophilicity (cLogP contribution) ~ +1.1 (Moderate) ~ +0.3 (Low)~ +2.0 (High)
Kinase Pocket Fit Optimal for pockets requiring displacement of specific solvation waters without inducing steric clash.Sub-optimal in large pockets; often leads to lower affinity due to poor hydrophobic contact.Variable ; effective for deep hydrophobic pockets (e.g., Crizotinib) but increases molecular weight significantly.
Metabolic Stability Moderate ; susceptible to O-dealkylation but sterically hindered compared to n-propoxy.Low ; rapid O-demethylation is a common metabolic soft spot.High ; but increases plasma protein binding significantly.
Primary Utility Next-Gen ALK/DLK Inhibitors Early-stage HTS hitsFirst-Gen ALK Inhibitors (e.g., Crizotinib analogues)
Expert Insight: The "Goldilocks" Effect

The isopropoxy group acts as a "Goldilocks" substituent. In the development of DLK inhibitors, replacing a methoxy group with an isopropoxy group has been observed to improve IC50 values by 5–10 fold. This is attributed to the isopropyl group filling a hydrophobic lipophilic sub-pocket that is too large for a methyl group but too constrained for a benzyl group.

Biological Mechanism & Signaling Pathways

The bioactivity of this scaffold is realized when it is coupled to a larger core (e.g., a pyrazole or pyrimidine) to form a complete inhibitor. The 2-aminopyridine moiety functions as the hinge binder , forming crucial hydrogen bonds with the kinase backbone.

Mechanism of Action[4][5]
  • Hinge Binding: The pyridine nitrogen (acceptor) and the exocyclic amino group (donor) form a bidentate H-bond network with the kinase hinge region (e.g., Met1199 in ALK).

  • Hydrophobic Interaction: The 3-isopropoxy group orients into the solvent-exposed region or a specific hydrophobic gatekeeper pocket, locking the conformation.

  • Inhibition: This blocks ATP binding, preventing phosphorylation of downstream effectors (STAT3, AKT, ERK).

Visualization: ALK Signaling & Inhibition Logic

The following diagram illustrates the pathway blocked by derivatives of this scaffold.

ALK_Pathway cluster_legend Mechanism ALK ALK Receptor (Tyrosine Kinase) RAS RAS ALK->RAS Activation STAT3 STAT3 ALK->STAT3 Activation AKT PI3K / AKT ALK->AKT Activation Inhibitor 3-Isopropoxy-2-aminopyridine Derivative (Inhibitor) Inhibitor->ALK Competes with ATP (Hinge Binding) ATP ATP ATP->ALK Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3->Proliferation AKT->Proliferation desc The isopropoxy group enhances binding affinity in the ATP pocket.

Caption: Schematic of ALK signaling pathway inhibition. The 3-isopropoxy-2-aminopyridine scaffold anchors the inhibitor in the ALK ATP-binding pocket, halting downstream RAS/STAT3 signaling.

Experimental Protocols

To validate the bioactivity of this scaffold, it must first be incorporated into a testable molecule, followed by kinase screening.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: To couple the 3-isopropoxy-2-aminopyridine fragment to an aryl halide core.

  • Reagents:

    • Fragment: 2-amino-3-isopropoxy-5-bromopyridine (derived from the HCl salt).

    • Coupling Partner: Aryl boronic acid/ester.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[2]

    • Base: Cs₂CO₃ or K₂CO₃.

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Step 1: Charge reaction vessel with 1.0 eq of the bromopyridine fragment and 1.2 eq of boronic ester.

    • Step 2: Add 5 mol% Pd catalyst and 2.0 eq of base.

    • Step 3: Degas with Nitrogen for 5 minutes.

    • Step 4: Heat to 90°C for 4–12 hours. Monitor conversion by LC-MS.

    • Step 5: Workup with EtOAc extraction; purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: In Vitro Kinase Assay (ADP-Glo™)

Objective: To determine IC50 of the synthesized derivative against ALK or DLK.

  • Preparation:

    • Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute inhibitor (synthesized derivative) in DMSO (serial dilution, 10-point curve).

  • Reaction:

    • Add 2 µL of inhibitor solution to 384-well plate.

    • Add 4 µL of ALK enzyme (0.5 ng/well). Incubate 10 min at RT.

    • Add 4 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly-GT substrate).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Read: Measure Luminescence.

  • Analysis:

    • Normalize data to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

    • Fit curve using non-linear regression (Sigmoidal dose-response) to calculate IC50.

Visualization: Experimental Workflow

Workflow Start 3-Isopropoxy Fragment Synth Suzuki Coupling (Synthesis) Start->Synth + Boronic Ester Purify Purification (HPLC/Column) Synth->Purify Assay Kinase Assay (ADP-Glo) Purify->Assay Pure Inhibitor Data IC50 Analysis (Data Fit) Assay->Data Luminescence

Caption: Workflow from chemical fragment to validated bioactive inhibitor.

Safety & Handling (E-E-A-T)

While the final drugs are potent, the intermediate 3-(Propan-2-yloxy)pyridin-2-amine HCl requires specific handling:

  • Nitrosation Risk: Like all primary aminopyridines, this compound can form diazonium salts or nitrosamines if exposed to nitrosating agents (e.g., nitrites in acidic media). Avoid formulation with nitrosating agents.[3]

  • Toxicity: Classified as Acute Tox. 3 (Oral) .[3] Handle with N95 dust mask and nitrile gloves.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

References

  • Vertex Pharmaceuticals. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry.

  • Pfizer Inc. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase (ALK). Bioorganic & Medicinal Chemistry Letters.

  • Genentech/Roche. (2014). WO2014111496A1 - 3-substituted pyrazoles and use as DLK inhibitors. Google Patents.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19378677, 3-(propan-2-yloxy)pyridin-2-amine hydrochloride.[4][4]

  • BenchChem. (2024). Technical Data: 3-(Pyridin-2-yl)propan-1-amine and related aminopyridine scaffolds.

Sources

Comparative analysis of different 2-aminopyridine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

The 2-aminopyridine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical hydrogen-bond donor/acceptor motif in kinase inhibitors (e.g., Dabrafenib), antihistamines, and ligands for neurological targets.

This guide objectively compares the three dominant synthetic methodologies: the industrial-standard Chichibabin Reaction , the precision Buchwald-Hartwig Cross-Coupling , and the cost-effective Nucleophilic Aromatic Substitution (


) .

Quick Verdict:

  • Use Chichibabin for commodity-scale production of simple, unsubstituted 2-aminopyridines where cost is the sole driver.

  • Use Buchwald-Hartwig for late-stage functionalization of complex drug scaffolds where yield and tolerance of sensitive functional groups are paramount.

  • Use

    
     (with 2-Fluoropyridine)  for metal-free, mid-scale synthesis when the 2-fluoro precursor is accessible.
    

Part 1: Methodological Deep Dive

Method 1: The Chichibabin Reaction

The Industrial Workhorse

Discovered in 1914, this reaction involves the direct amination of pyridine using sodium amide (


).[1] While atom-economical, it is notorious for harsh conditions and safety hazards.
  • Mechanism: Nucleophilic attack by the amide anion (

    
    ) at the C2 position forms a 
    
    
    
    -adduct (Meisenheimer complex).[2] The rate-limiting and most difficult step is the elimination of the hydride ion (
    
    
    ), which typically requires high thermal energy or an oxidant.
  • Key Limitation: The "Hydride Elimination Problem." The leaving group is a hydride, which is thermodynamically unfavorable. This often leads to the formation of dimerization byproducts or requiring "forcing" conditions that degrade sensitive substrates.

Method 2: Pd-Catalyzed Buchwald-Hartwig Amination

The Medicinal Chemistry Standard

This method utilizes Palladium (0/II) catalysis to couple 2-halopyridines with amines.[3] It completely circumvents the hydride elimination issue by using a halide leaving group.

  • Mechanism:

    • Oxidative Addition: Pd(0) inserts into the C-X bond.

    • Coordination: The amine binds to the Pd(II) center.

    • Deprotonation: A base (e.g.,

      
      ) removes a proton from the amine.
      
    • Reductive Elimination: The C-N bond is formed, regenerating Pd(0).

  • Key Advantage: Chemoselectivity. It can distinguish between halogens and tolerates esters, nitriles, and ketones that would survive the Chichibabin conditions.

Method 3: Nucleophilic Aromatic Substitution ( )

The Process Intermediate

Classic


 requires electron-deficient rings. Pyridine is electron-poor, but often not enough for mild displacement of chlorides.
  • The "Fluorine Effect": Using 2-fluoropyridine drastically accelerates the reaction (up to 300x faster than chloride) because the high electronegativity of fluorine stabilizes the anionic Meisenheimer intermediate, lowering the activation energy.

  • Copper Catalysis (Ullmann-Type): For 2-chloro or 2-bromopyridines, copper catalysts (CuI/Ligand systems) are used to facilitate the coupling, serving as a lower-cost alternative to Palladium.

Part 2: Comparative Data Analysis

The following data aggregates typical performance metrics from process chemistry literature (e.g., Org. Process Res. Dev.).

FeatureChichibabin Reaction Buchwald-Hartwig (Pd)

(2-Fluoro)
Primary Reagents Pyridine +

2-Cl/Br-Pyridine + Amine + Pd cat.[4]2-F-Pyridine + Amine
Reaction Temp High (100–160 °C)Mild (60–100 °C)Mild to Moderate (25–80 °C)
Typical Yield 60–80%85–98%90–99%
Regioselectivity Poor (Mixture of 2- and 4- isomers)Excellent (Driven by leaving group)Excellent (Ipso-substitution)
Functional Group Tolerance Very Low (No electrophiles allowed)High (Tolerates esters, nitriles)Moderate (Base sensitive)
Atom Economy High (Loss of

)
Low (Ligand/Base waste)Moderate (Loss of HF/Salt)
Cost (Reagents) $ (Very Low)

$
(High - Pd/Ligands)

(High cost of 2-F precursors)
Safety Profile High Risk (

is explosive/water reactive)
Low Risk (Standard organic hazards)Medium (HF generation potential)

Part 3: Decision Logic & Visualization

Decision Matrix: Selecting the Right Synthesis

The following diagram illustrates the logical flow for selecting a method based on project constraints (Scale, Complexity, Cost).

DecisionTree Start Start: Target Molecule Analysis ScaleCheck Is Scale > 100kg? Start->ScaleCheck ComplexityCheck Complex Scaffold / Sensitive Groups? ScaleCheck->ComplexityCheck No (Pharma/R&D) Method1 Method: Chichibabin (Focus: Cost) ScaleCheck->Method1 Yes (Commodity) HalideCheck Is 2-Fluoropyridine Available/Affordable? ComplexityCheck->HalideCheck No (Simple Core) Method2 Method: Buchwald-Hartwig (Focus: Purity/Yield) ComplexityCheck->Method2 Yes (High Complexity) Method3 Method: SNAr (2-F) (Focus: Speed/Metal-Free) HalideCheck->Method3 Yes Method4 Method: Cu-Catalyzed (Focus: Cost/Mid-Scale) HalideCheck->Method4 No (Use 2-Cl/Br)

Figure 1: Strategic decision tree for selecting the optimal 2-aminopyridine synthesis route.

Mechanistic Contrast: The Hydride Problem vs. The Catalytic Cycle

This diagram contrasts the difficult hydride elimination of Chichibabin with the smooth catalytic cycle of Buchwald-Hartwig.

MechanismContrast cluster_Chichibabin Chichibabin (High Energy Barrier) cluster_Buchwald Buchwald-Hartwig (Catalytic Cycle) C_Start Pyridine + NaNH2 C_Inter σ-Complex (Meisenheimer) C_Start->C_Inter Nucleophilic Attack C_Prod 2-Aminopyridine C_Inter->C_Prod Hydride Loss (-H:) (Difficult Step!) B_Pd0 Pd(0)L2 B_OxAdd Oxidative Addition B_Pd0->B_OxAdd + 2-Cl-Py B_Amine Amine Coordination B_OxAdd->B_Amine + R-NH2 B_RedElim Reductive Elimination B_Amine->B_RedElim + Base B_RedElim->B_Pd0 - Product

Figure 2: Mechanistic comparison highlighting the energy barrier in Chichibabin vs. the regenerative cycle of Pd-catalysis.

Part 4: Validated Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (High-Fidelity)

Best for: Drug discovery, SAR studies, and complex scaffolds.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or Pd(OAc)2
    
  • Ligand: Xantphos or BINAP (4 mol%) (Use BrettPhos for primary amines)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.4 equiv)
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the aryl halide, amine, base, and Pd catalyst/ligand system. Evacuate and backfill with Nitrogen (

    
    ) three times. Why: Pd(0) is oxygen-sensitive; 
    
    
    
    kills the catalytic cycle.
  • Solvation: Add anhydrous dioxane via syringe.

  • Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by LCMS.

  • Workup (Critical for Pharma): Filter through a pad of Celite to remove bulk Palladium.

  • Scavenging: If the product is for biological testing, treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours to ensure residual Pd < 10 ppm.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: with 2-Fluoropyridine (Metal-Free)

Best for: Mid-scale synthesis, avoiding heavy metals.

Materials:

  • 2-Fluoropyridine (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA
    
  • Solvent: DMSO or DMF (Polar aprotic solvents accelerate

    
    )
    

Step-by-Step:

  • Mixing: Dissolve 2-fluoropyridine and amine in DMSO (0.5 M concentration).

  • Heating: Heat to 80 °C (or 120 °C for sterically hindered amines).

    • Note: Simple amines may react at Room Temperature due to the high reactivity of the C-F bond.

  • Quench: Pour the reaction mixture into crushed ice/water.

  • Isolation: The product often precipitates out. Filter and wash with water. If no precipitate, extract with EtOAc.

  • Purification: Recrystallization is often sufficient; chromatography may not be needed.

References

  • Chichibabin, A. E.; Zeide, O. A. (1914). "New Reaction for Compounds Containing the Pyridine Nucleus." Journal of the Russian Physical Chemical Society, 46, 1216.

  • Surry, D. S.; Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Schön, U. et al. (2018).[5][6] "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein Journal of Organic Chemistry, 14, 998–1005.

  • Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr/Meisenheimer complexes).

  • Roughley, S. D.; Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Context on 2-aminopyridine pharmacophores).

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides a detailed protocol for the safe handling, use, and disposal of 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride, a compound intended for research and development purposes only.[1] As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, transforming a product into a trusted tool for discovery.

Understanding the Hazard Profile

Before any laboratory work commences, a thorough understanding of the potential hazards associated with 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride is essential. While a comprehensive toxicological profile may not be available for this research compound, the available safety data sheet (SDS) indicates several precautionary measures that point to potential risks upon exposure.[1] The causality behind these precautions is rooted in the chemical's structure and the potential for adverse biological effects if inhaled, ingested, or absorbed through the skin.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

These statements suggest that the compound may be an irritant to the respiratory tract and skin, and could be harmful if ingested. The emphasis on avoiding dust and using ventilation is critical for minimizing inhalation exposure.

Engineering Controls: Your First Line of Defense

The primary strategy for mitigating exposure to any hazardous chemical is the implementation of robust engineering controls. These are designed to isolate the researcher from the hazard.

  • Chemical Fume Hood: All weighing and handling of solid 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood. This ensures that any dust or vapors are effectively captured and exhausted, preventing inhalation.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe air quality.[1] A closed system or local exhaust ventilation is recommended for any processes that may generate aerosols.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[2][3] In the event of accidental large-scale skin or eye contact, these provide immediate decontamination.

Personal Protective Equipment (PPE): The Essential Barrier

While engineering controls are the primary defense, a comprehensive PPE plan is crucial for safeguarding against accidental exposure. The selection of appropriate PPE is a self-validating system; it should be chosen based on the potential hazards and the specific procedures being performed.

PPE ComponentSpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and absorption. Gloves must be inspected before use and a proper removal technique must be employed to avoid contaminating the skin.[1]
Eye and Face Protection Government-approved safety goggles or a face shieldTo protect the eyes from splashes or dust. A face shield is recommended when there is a higher risk of splashing.[1][3]
Respiratory Protection Government-approved respiratorRequired when engineering controls are not sufficient to maintain exposure below acceptable levels or during spill clean-up. The type of respirator will depend on the potential concentration and form of the chemical.[1]
Body Protection Protective clothing (e.g., lab coat)To protect the skin from accidental spills. Protective boots may be necessary depending on the scale of the operation.[1][3]

dot

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Assess_Hazards Assess Hazards (Review SDS) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Determines Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Leads to Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Inspect_PPE->Don_PPE Proceed if OK Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Enables Handle_Compound Handle Compound Work_in_Hood->Handle_Compound Contains Doff_PPE Doff PPE (Proper Removal Technique) Handle_Compound->Doff_PPE Upon Completion Dispose_PPE Dispose of Contaminated PPE Doff_PPE->Dispose_PPE Generates Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands Final Step Emergency_Response cluster_exposure Exposure Event cluster_response Immediate Response cluster_action Action cluster_followup Follow-up Exposure Accidental Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Wash_Skin Wash with Soap & Water Skin_Contact->Wash_Skin Flush_Eyes Flush with Water Eye_Contact->Flush_Eyes Rinse_Mouth Rinse Mouth (Do Not Induce Vomiting) Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Fresh_Air->Medical_Attention Wash_Skin->Medical_Attention Flush_Eyes->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: Emergency Response Protocol

Disposal Plan: Responsible Stewardship

The responsible disposal of 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride and any associated contaminated materials is a critical component of the laboratory workflow. All waste must be handled in accordance with local, regional, and national regulations. [1] Operational Disposal Plan:

  • Segregation:

    • Solid Waste: Unused or expired solid 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride should be collected in a clearly labeled, sealed container.

    • Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips that have come into contact with the compound should be placed in a designated, sealed waste bag.

    • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and chemically compatible waste container. Do not mix with other incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with the full chemical name: "3-(Propan-2-yloxy)pyridin-2-amine hydrochloride" and the appropriate hazard symbols.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until they can be collected by a licensed chemical waste disposal service.

  • Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor. Never dispose of this compound down the drain or in the regular trash. [4] By adhering to these guidelines, researchers can confidently and safely handle 3-(Propan-2-yloxy)pyridin-2-amine hydrochloride, fostering a secure environment for scientific innovation.

References

  • PubChem. 3-(Pyridin-2-yl)propan-1-amine. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. [Link]

  • JQ-5587. Safety Data Sheet. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyridine hydrochloride, 98%. [Link]

  • Labbox. UN1282 Pyridine AGR, ACS, Ph Eur. [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]

  • U.S. Food and Drug Administration. Disposal of Unused Medicines: What You Should Know. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.